1-Methyl-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDIEIXRBWPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209699 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-21-1 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,4-Triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Methyl-1,2,4-triazole from 1H-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,2,4-triazole from 1H-1,2,4-triazole, a critical transformation in the development of various pharmacologically active molecules. The methylation of the triazole ring is a key step that influences the binding affinity, solubility, and metabolic stability of these compounds. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway.
Core Synthesis Strategy
The primary method for the synthesis of this compound involves the N-methylation of 1H-1,2,4-triazole. The general approach consists of two main steps:
-
Deprotonation: The acidic proton on one of the nitrogen atoms of the triazole ring is removed by a suitable base to form a triazolate anion.
-
Methylation: The resulting anion acts as a nucleophile and attacks a methylating agent, leading to the formation of this compound.
A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at the N1 or N4 position, potentially yielding a mixture of isomers.[1][2] The choice of reagents, solvents, and reaction conditions plays a crucial role in directing the selectivity towards the desired N1-methylated product.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.
| Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Iodide | Sodium Methoxide (B1231860) | Methanol (B129727) | 19 hours | Reflux | 63% | [2][3][4] |
| Methyl Iodide | Sodium Methoxide | Methanol | 12-16 hours | Room Temperature | Not specified | [1] |
| Chloromethane | Potassium Hydroxide | Not specified | Not specified | Not specified | 88.1% (for this compound intermediate) | [5] |
| Alkyl Halides | DBU | Not specified | Not specified | Not specified | >90% (for N-1 alkylation) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established and effective procedures.[1][3][4]
Method 1: Methylation using Methyl Iodide and Sodium Methoxide
This protocol is a common and effective method for the N-methylation of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol (e.g., 25% solution)
-
Methyl Iodide (CH₃I)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add a stoichiometric equivalent of sodium methoxide solution to the cooled triazole solution dropwise. Stir the mixture at 0 °C for a short period to ensure complete formation of the sodium salt.
-
Methylation: While maintaining the temperature at 0 °C, add a slight excess (e.g., 1.1 equivalents) of methyl iodide to the reaction mixture dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-19 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by distillation or column chromatography to yield the final product.[3][4]
Reaction Pathway Visualization
The following diagrams illustrate the key steps in the synthesis of this compound.
References
Regioselectivity in the N-Methylation of 1,2,4-Triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methylation of 1,2,4-triazole (B32235) is a fundamental transformation in synthetic and medicinal chemistry, yielding two primary regioisomers: 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole. The regiochemical outcome of this reaction is highly dependent on a multitude of factors, including the choice of methylating agent, base, solvent, and the presence of substituents on the triazole ring. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of targeted bioactive molecules and pharmaceutical intermediates. This guide provides a comprehensive overview of the core principles governing the N-methylation of 1,2,4-triazole, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Factors Influencing Regioselectivity
The alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 isomers, and in some cases, N2 isomers, particularly in substituted triazoles. The regioselectivity is a delicate interplay of electronic and steric effects, as well as reaction conditions that can favor either kinetic or thermodynamic control.
-
Nature of the Substrate: Substituents on the 1,2,4-triazole ring can significantly influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the reactivity of adjacent nitrogens, while bulky substituents can sterically hinder alkylation at nearby positions.
-
Methylating Agent: The nature of the methylating agent, such as methyl iodide or dimethyl sulfate, can impact the regioselectivity. Harder electrophiles may favor reaction at the harder nitrogen nucleophile.
-
Base: The choice of base is critical in determining the position of deprotonation and the subsequent nucleophilicity of the resulting triazolate anion. Strong, non-nucleophilic bases are often employed to ensure complete deprotonation. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yields.
-
Solvent: The polarity and proticity of the solvent can influence the solvation of the triazolate anion and the transition state energies, thereby affecting the isomer ratio.
Quantitative Data on Regioselectivity
The following tables summarize the reported quantitative data on the regioselectivity of the N-methylation and N-alkylation of 1,2,4-triazole under various conditions.
| Methylating Agent | Base | Solvent | N1:N4 Ratio | Total Yield (%) | Reference |
| Methyl Iodide | Sodium Methoxide (B1231860) | Methanol (B129727) | 93 : 2 (with 2% starting material) | 63 (of 1-methyl isomer) | [1] |
| 4-Nitrobenzyl halides | Various | - | 90 : 10 | High | [2][3] |
Experimental Protocols
N1-Selective Methylation of 1,2,4-Triazole
This protocol is adapted from a procedure that yields a high proportion of the N1-methylated isomer.
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (25% solution in methanol)
-
Methyl iodide
-
Anhydrous methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole (1.0 eq).
-
Add anhydrous methanol and stir until the triazole is completely dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium methoxide solution (1.05 eq) dropwise to the cooled solution.
-
While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N4 isomers.
N-Alkylation of 1,2,4-Triazole using DBU
This protocol is a general method for the N1-alkylation of 1,2,4-triazole, which has been reported to provide high yields of the 1-substituted product.[2][3]
Materials:
-
1H-1,2,4-triazole
-
Alkyl halide (e.g., 4-nitrobenzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for a short period, then add the alkyl halide (1.0 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, the work-up procedure will depend on the specific alkyl halide used. A typical work-up may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.
Mechanistic Considerations and Visualization
The regioselectivity of N-methylation is often governed by a balance between the thermodynamic and kinetic stability of the resulting products and intermediates. The 1H-1,2,4-triazole is the more stable tautomer. Deprotonation with a base generates the 1,2,4-triazolate anion, which is a hybrid of resonance structures with negative charge delocalized over the nitrogen atoms.
Alkylation at N1 leads to the thermodynamically more stable 1-methyl-1,2,4-triazole, while alkylation at N4 results in the 4-methyl-1,2,4-triazole. The preference for N1-alkylation under many conditions suggests that this is the thermodynamically favored pathway. However, kinetic control can lead to the formation of the N4-isomer, particularly with bulkier alkylating agents or under specific reaction conditions.
Reaction Pathway for N-Methylation
Caption: General reaction pathway for the N-methylation of 1,2,4-triazole.
Experimental Workflow for N1-Selective Methylation
Caption: Experimental workflow for the N1-selective methylation of 1,2,4-triazole.
Conclusion
The regioselective N-methylation of 1,2,4-triazole is a nuanced process that can be steered towards the desired N1 or N4 isomer through careful selection of reaction parameters. Generally, the formation of the this compound is thermodynamically favored and can be achieved in high yields using conditions such as sodium methoxide with methyl iodide or DBU with an appropriate alkylating agent. The insights and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling more efficient and predictable synthesis of N-methylated 1,2,4-triazole derivatives. Further investigation into the precise effects of a broader range of solvents and methylating agents would provide a more complete understanding and finer control over this important transformation.
References
An In-depth Technical Guide to 1-Methyl-1,2,4-triazole: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,4-triazole is a heterocyclic organic compound that belongs to the family of triazoles. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a look into its general mechanism of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-Methyl-1H-1,2,4-triazole, 1-methyltriazole | [3] |
| CAS Number | 6086-21-1 | [1][3] |
| Molecular Formula | C₃H₅N₃ | [1][3] |
| Molecular Weight | 83.09 g/mol | [1][3] |
| IUPAC Name | 1-methyl-1H-1,2,4-triazole | [4] |
| SMILES | CN1C=NC=N1 | [1] |
| InChI Key | MWZDIEIXRBWPLG-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Melting Point | 16 °C | [1][3][5][6][7] |
| Boiling Point | 177-178 °C | [1][6] |
| Density | 1.1 g/mL[1][6]; 1.465 g/cm³[3][5] | [1][3][5][6] |
| Refractive Index | 1.4705 | [1][6][7] |
| Flash Point | 81 °C (177 °F) | [1][3] |
| Vapor Pressure | 1.16 mmHg at 25°C | [8] |
| pKa | 3.30 ± 0.10 (Predicted) | [8] |
| LogP | -0.18490 | [8] |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [9] |
| Methanol (B129727) | Soluble | [8][9] |
| Ethanol | Soluble | [9] |
| Chloroform (B151607) | Soluble | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common and practical method for the synthesis of this compound is through the N-alkylation of 1,2,4-triazole (B32235). A detailed protocol is described below.
Protocol: Methylation of 1,2,4-Triazole
This protocol is adapted from a procedure involving the conversion of 1H-1,2,4-triazole to its sodium salt, followed by reaction with iodomethane[1].
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (B1231860) (methanolic solution)
-
Chloroform
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole in a minimal amount of methanol.
-
To this solution, add a stoichiometric equivalent of methanolic sodium methoxide dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of 1,2,4-triazole.
-
Alkylation: Cool the reaction mixture in an ice bath and add a stoichiometric equivalent of iodomethane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by short-path distillation under a controlled vacuum to yield a spectroscopically pure product[1].
Caption: Synthesis workflow for this compound.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices.
Protocol: HPLC Analysis of this compound Derivatives
A general High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole has been established and can be adapted for this compound[2].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-visible detector.
-
Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm)[2].
-
Mobile Phase: Methanol–water (90/10, v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV-visible detector at 240 nm[2].
-
Column Temperature: 25°C[2].
-
Injection Volume: 10 μL[2].
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the determination of this compound, particularly in environmental samples like soil[8].
Instrumentation and Conditions:
-
GC-MS System: An Agilent 7890A/5975C Triple Axis Detector (TAD) or similar[8].
-
Column: A suitable capillary column for polar compound analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An optimized temperature program to ensure good separation and peak shape.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 83 for this compound)[3].
Procedure:
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol via Soxhlet extraction for solid samples[8]. For liquid samples, a liquid-liquid extraction may be employed.
-
Concentration and Derivatization (if necessary): Concentrate the extract to a suitable volume. Derivatization is typically not required for this compound.
-
Analysis: Inject an aliquot of the prepared sample into the GC-MS system.
-
Quantification: Use an internal standard, such as a deuterated analog (1-(trideuteromethyl)-1H-1,2,4-triazole), for accurate quantification to compensate for matrix effects and variations in extraction efficiency[3]. Create a calibration curve using standards containing the analyte and the internal standard.
Caption: General analytical workflow for this compound.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the public domain, the broader class of 1,2,4-triazole derivatives is well-known for its wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. A key mechanism of action for many triazole-based drugs, particularly antifungals, is the inhibition of cytochrome P450 (CYP) enzymes.
Interaction with Cytochrome P450:
Triazole compounds can act as inhibitors of various CYP enzymes. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of the CYP enzyme, thereby blocking its catalytic activity. This inhibition can disrupt the synthesis of essential molecules, such as ergosterol (B1671047) in fungi, or alter the metabolism of other drugs in humans, leading to potential drug-drug interactions. While this compound itself is used to study binding affinity with CYP proteins, many therapeutic triazole derivatives are designed to selectively inhibit specific CYP isozymes.
Caption: General mechanism of triazole interaction with CYP450.
Conclusion
This compound is a versatile building block in medicinal chemistry with well-defined chemical and physical properties. The provided experimental protocols for its synthesis and analysis offer a solid foundation for researchers. While its specific interactions with signaling pathways require further investigation, its role as a scaffold for developing potent enzyme inhibitors, particularly for the cytochrome P450 family, highlights its importance in drug discovery and development. This guide serves as a valuable resource for scientists and professionals working with this important heterocyclic compound.
References
- 1. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Methyl-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1-Methyl-1,2,4-triazole. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not explicitly found in search results | - | H-3 |
| Data not explicitly found in search results | - | H-5 |
| Data not explicitly found in search results | - | CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Solvent: DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | C-3 |
| Data not explicitly found in search results | C-5 |
| Data not explicitly found in search results | CH₃ |
Note: While a reference to the ¹³C NMR spectrum in DMSO-d₆ exists, the specific chemical shifts were not available in the provided search results.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not explicitly found in search results | C-H stretch (aromatic) |
| Data not explicitly found in search results | C-H stretch (aliphatic) |
| Data not explicitly found in search results | C=N stretch |
| Data not explicitly found in search results | N-N stretch |
| Data not explicitly found in search results | Ring vibrations |
Note: Specific IR absorption bands for this compound were not explicitly detailed in the search results. The expected regions are based on the general vibrational modes of 1,2,4-triazole (B32235) derivatives.[2][3][4]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data [5]
| m/z | Relative Intensity (%) | Assignment |
| 83 | Data not explicitly found | [M]⁺ (Molecular Ion) |
| Data not explicitly found | Data not explicitly found | Fragment Ions |
Note: The molecular weight of this compound is 83.09 g/mol , corresponding to the molecular ion peak [M]⁺ at m/z 83.[5][6][7] Detailed fragmentation patterns and relative intensities were not available in the provided search results.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
A Bruker 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[8] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). All spectra were recorded at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
The infrared spectrum of this compound was recorded using a Shimadzu FT-IR spectrometer.[2] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization-Mass Spectrometry (EI-MS) Protocol
Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a suitable capillary column. The separated analyte was then introduced into the ion source of the mass spectrometer, which was operated in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range, typically from 40 to 200 amu, to detect the molecular ion and fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
- 6. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6086-21-1 | FM25593 | Biosynth [biosynth.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Solubility of 1-Methyl-1,2,4-triazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-Methyl-1,2,4-triazole in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this guide presents qualitative solubility information for the target compound. To offer a comparative context for researchers, quantitative solubility data for the related compounds, Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole, are provided in detailed tables. Furthermore, this document outlines established experimental protocols for determining the solubility of heterocyclic compounds, which can be adapted for this compound. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships pertinent to solubility studies.
Introduction to this compound
This compound (CAS No: 6086-21-1) is a heterocyclic organic compound with the molecular formula C₃H₅N₃.[1][2] It is characterized by a five-membered aromatic ring containing three nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research.[2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Weight | 83.09 g/mol |
| Appearance | Pale-yellow liquid |
| Melting Point | 16 °C |
| Boiling Point | 175-177 °C |
| Flash Point | 81 °C |
| Density | 1.465 g/cm³ |
| Refractive Index | 1.4705 |
(Data sourced from LookChem)[1]
Solubility of this compound
Qualitative Solubility
Qualitative data indicates that this compound is soluble in several common organic solvents. This solubility is attributed to its polar nature, arising from the nitrogen atoms in the triazole ring.[2]
Quantitative Solubility Data
Comparative Quantitative Solubility Data of Related Compounds
To provide a valuable reference for researchers, this section presents quantitative solubility data for two related compounds: Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) . It is crucial to note that the presence of different functional groups (a carboxylate group in the first case and two nitro groups in the second) will significantly influence the solubility profile compared to the unsubstituted this compound.
Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents (Mole Fraction, x) [3]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Methanol | 278.15 | 0.0158 |
| 283.15 | 0.0185 | |
| 288.15 | 0.0216 | |
| 293.15 | 0.0252 | |
| 298.15 | 0.0294 | |
| 303.15 | 0.0343 | |
| 308.15 | 0.0399 | |
| 313.15 | 0.0464 | |
| 318.15 | 0.0539 | |
| Ethanol | 278.15 | 0.0048 |
| 283.15 | 0.0057 | |
| 288.15 | 0.0068 | |
| 293.15 | 0.0081 | |
| 298.15 | 0.0096 | |
| 303.15 | 0.0114 | |
| 308.15 | 0.0135 | |
| 313.15 | 0.0159 | |
| 318.15 | 0.0187 | |
| 1-Propanol | 278.15 | 0.0033 |
| 283.15 | 0.0039 | |
| 288.15 | 0.0047 | |
| 293.15 | 0.0056 | |
| 298.15 | 0.0067 | |
| 303.15 | 0.0080 | |
| 308.15 | 0.0095 | |
| 313.15 | 0.0113 | |
| 318.15 | 0.0134 | |
| 2-Propanol | 278.15 | 0.0028 |
| 283.15 | 0.0034 | |
| 288.15 | 0.0041 | |
| 293.15 | 0.0049 | |
| 298.15 | 0.0059 | |
| 303.15 | 0.0071 | |
| 308.15 | 0.0085 | |
| 313.15 | 0.0101 | |
| 318.15 | 0.0120 | |
| 1-Butanol | 278.15 | 0.0024 |
| 283.15 | 0.0029 | |
| 288.15 | 0.0035 | |
| 293.15 | 0.0042 | |
| 298.15 | 0.0051 | |
| 303.15 | 0.0061 | |
| 308.15 | 0.0073 | |
| 313.15 | 0.0087 | |
| 318.15 | 0.0104 |
Table 2: Solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) in Various Solvents (mg/mL) [4]
| Solvent | Temperature (°C) | Concentration (mg/mL) |
| Acetone | 20 | ~50 |
| 40 | ~150 | |
| 60 | ~300 | |
| Isopropanol | 20 | ~5 |
| 40 | ~15 | |
| 60 | ~40 | |
| Ethanol | 20 | ~10 |
| 40 | ~30 | |
| 60 | ~70 | |
| n-Butanol | 20 | ~5 |
| 40 | ~15 | |
| 60 | ~35 | |
| Ethyl Acetate | 20 | ~40 |
| 40 | ~120 | |
| 60 | ~250 | |
| Methanol | 20 | ~10 |
| 40 | ~30 | |
| 60 | ~80 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for commonly used techniques in determining the solubility of solid and liquid compounds in organic solvents. These can be adapted for this compound.
Static Gravimetric Method (for Solid Solutes)
This method was utilized for determining the solubility of Methyl 1H-1,2,4-triazole-3-carboxylate and is a reliable technique for solid compounds.[3]
Materials:
-
Jacketed glass vessel
-
Thermostatic water bath
-
Magnetic stirrer
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of the solid solute to a known mass of the selected solvent in the jacketed glass vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a thermostatic water bath set to the desired temperature.
-
Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., 10 hours) to ensure solid-liquid equilibrium is reached.
-
After reaching equilibrium, stop the stirring and allow the solution to settle for at least 2 hours.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-weighed syringe.
-
Transfer the sample to a pre-weighed weighing bottle and record the total mass.
-
Place the weighing bottle with the sample in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.
-
Determine the mass of the residual solid (the solute) by weighing the bottle after drying.
-
Calculate the solubility (e.g., in g/100g of solvent or as a mole fraction) from the masses of the solute and the solvent.
-
Repeat the procedure for each solvent at all specified temperatures.
Turbidity-Based Method (for Solid and Liquid Solutes)
This method, used for determining the solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, relies on identifying the "clear point" of a solution.[4]
Materials:
-
Parallel crystallizer (e.g., Avantium Crystal16™) or a temperature-controlled vessel with a turbidity sensor
-
Vials
-
Analytical balance
Procedure:
-
Prepare a series of vials with known concentrations of the solute in the chosen solvent.
-
Place the vials in the parallel crystallizer.
-
Cycle the temperature of the instrument (e.g., from 20°C to below the solvent's boiling point) with controlled heating and cooling ramp rates (e.g., 0.5°C/min heating, -0.3°C/min cooling).
-
The instrument's turbidity sensors will monitor the transparency of each solution. The "clear point" is the temperature at which the solution becomes transparent upon heating, indicating complete dissolution.
-
A solubility curve is constructed by plotting the clear point temperatures against the corresponding concentrations.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in solubility studies.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of a compound.
Conclusion
While this compound is known to be soluble in several key organic solvents, a comprehensive quantitative understanding of its solubility profile is currently limited by the lack of available data. This guide has summarized the existing qualitative information and provided a comparative framework using data from related triazole derivatives. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to determine the solubility of this compound or similar compounds in their own laboratories. Further experimental studies are warranted to establish a complete and quantitative solubility profile for this important heterocyclic compound.
References
Electronic Structure and Tautomerism of Methylated Triazoles: A Technical Guide
Abstract: Triazoles, five-membered heterocyclic compounds with three nitrogen atoms, are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their electronic structure and, most critically, their tautomeric preferences. Methylation, a common structural modification, significantly influences these characteristics by altering the electronic landscape and fixing the position of a otherwise mobile proton. This guide provides an in-depth analysis of the annular tautomerism in methylated 1,2,3- and 1,2,4-triazoles, presenting quantitative data on tautomer stability, detailed experimental and computational protocols for their characterization, and visual diagrams to clarify complex relationships.
Introduction to Tautomerism in Triazoles
Triazoles exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235).[2][3] Due to the mobility of a proton between the nitrogen atoms, these molecules exhibit annular tautomerism, a form of prototropic tautomerism.[4] This equilibrium is sensitive to the substitution pattern on the ring, the solvent, and temperature. Understanding and controlling this tautomerism is crucial for drug development, as different tautomers can present distinct pharmacophores, leading to varied interactions with biological targets.
Methylation serves as a key tool for chemists in this regard. N-methylation, the substitution of a methyl group on a ring nitrogen, "locks" the molecule into a single tautomeric form. In contrast, C-methylation (a methyl group on a ring carbon) still permits proton exchange between the nitrogen atoms, though it influences the equilibrium position.
Tautomeric Forms of Methylated Triazoles
Methylated 1,2,3-Triazoles
Unsubstituted 1,2,3-triazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers. Computational and experimental studies have consistently shown that the 2H-tautomer is significantly more stable in the gas phase.[5] This preference is often attributed to the repulsion between the lone pairs of the adjacent nitrogen atoms (N2 and N3) in the 1H-form.[5]
-
N-Methylation: When a methyl group is placed on a nitrogen atom, the tautomeric equilibrium is quenched. 1-Methyl-1,2,3-triazole and 2-Methyl-1,2,3-triazole are distinct, stable isomers.
-
C-Methylation: In 4-methyl-1,2,3-triazole (or 5-methyl-1,2,3-triazole, which are equivalent due to symmetry in the tautomeric forms), the proton can still reside on N1 or N2, leading to an equilibrium between 4-methyl-1H-1,2,3-triazole and 4-methyl-2H-1,2,3-triazole.
Methylated 1,2,4-Triazoles
The 1,2,4-triazole system can exist in three potential tautomeric forms: 1H, 2H, and 4H. For the unsubstituted ring, the 1H-tautomer is generally the most stable.[6] Methylation can lead to a variety of isomers:
-
1-Methyl-1,2,4-triazole: A single, fixed isomer.
-
4-Methyl-1,2,4-triazole: A single, fixed isomer.
-
3-Methyl-1,2,4-triazole: Tautomerism is possible between the 3-methyl-1H-1,2,4-triazole and 5-methyl-1H-1,2,4-triazole (which are identical) and the 3-methyl-4H-1,2,4-triazole forms. The position of the equilibrium is highly dependent on the electronic nature of substituents and the solvent.[7]
References
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-methyl-1,2,4-triazole. Due to a lack of extensive research specifically on the thermal properties of this compound, this guide draws upon available data for its derivatives and related 1,2,4-triazole (B32235) compounds to infer its thermal behavior. The information presented herein is intended to support research, development, and safety protocols where this compound and its derivatives are utilized.
Introduction to this compound
This compound is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms, one of which is methylated. The 1,2,4-triazole core is a significant pharmacophore found in a variety of pharmaceutical agents. Understanding the thermal stability of this compound and its derivatives is crucial for drug development, ensuring stability during synthesis, formulation, and storage, as well as for predicting potential degradation pathways.
Thermal Stability Analysis
Data from 1-Methyl-1,2,4-triazolium-based Ionic Liquids:
Ionic liquids incorporating the 1-methyl-1,2,4-triazolium cation have been shown to possess considerable thermal stability, with decomposition temperatures reported to be in the range of 260–350 °C[1]. The thermal stability of these salts is significantly influenced by the nature of the anion and the length of other alkyl chains attached to the triazolium ring[2][3][4].
Table 1: Thermal Decomposition Data for Selected 1-Alkyl-4-methyl-1,2,4-triazolium Ionic Liquids
| Cation | Anion | Decomposition Temperature (Td) (°C) |
| 1-Alkyl-4-methyl-1,2,4-triazolium | Varied | Not specified |
| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | Cl⁻ | 161 |
| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | NO₃⁻ | 348 |
| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | NTf₂⁻ | Not specified |
| 1-Methyl-3-ethylacetate-1,2,4-triazolium | Cl⁻ | Not specified |
| 1-Methyl-3-ethylacetate-1,2,4-triazolium | NO₃⁻ | Not specified |
| 1-Methyl-3-ethylacetate-1,2,4-triazolium | NTf₂⁻ | Not specified |
Note: This table is populated with data from related compounds and serves as an estimation of the thermal stability of the this compound core. Specific values for this compound are not available in the cited literature.
Experimental Protocols for Thermal Analysis
The following are generalized experimental methodologies for conducting TGA and DSC analyses on 1,2,4-triazole derivatives, which can be adapted for this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small sample (typically 1-5 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Methodology:
-
A small sample (typically 1-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic (melting) and exothermic (decomposition) events are identified by peaks in the DSC thermogram.
Decomposition Pathway and Products
The decomposition of the 1,2,4-triazole ring is a complex process that can proceed through various pathways, including ring cleavage and the elimination of small molecules. Theoretical studies on 1,2,4-triazole and its derivatives suggest that the primary decomposition routes involve the breaking of the N-N and C-N bonds within the ring.
Potential Decomposition Products:
Based on studies of related triazole compounds, the thermal decomposition of this compound is likely to produce a mixture of gaseous products. Mass spectrometry (MS) coupled with a pyrolysis setup (Py-GC-MS) would be the ideal technique to identify these fragments. Common fragments from the decomposition of the 1,2,4-triazole ring include:
-
Nitrogen (N₂)
-
Hydrogen cyanide (HCN)
-
Ammonia (NH₃)
-
Various small hydrocarbons from the methyl group and ring fragments.
The mass spectrum of 1-methyl-1H-1,2,4-triazole shows a molecular ion peak at a mass-to-charge ratio (m/z) of 83.0919[5]. Fragmentation patterns observed in mass spectrometry can provide clues about the weakest bonds and likely initial steps of thermal decomposition.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, analysis of its derivatives provides a strong indication of a thermally stable core. The 1,2,4-triazole ring in related compounds demonstrates stability up to high temperatures. The decomposition, when it occurs, likely proceeds through ring cleavage to yield small gaseous molecules. For precise safety and handling protocols, it is highly recommended that specific thermal analysis (TGA and DSC) be conducted on pure this compound. The experimental methodologies and potential decomposition pathways outlined in this guide provide a solid framework for such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlating structure with thermal properties for a series of 1-alkyl-4-methyl-1,2,4-triazolium ionic liquids. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Methyl-4-R-1,2,4-triazolium (R = −CH2CH2OCH3, −CH2COOCH2CH3)-Based Ionic Liquids as Plasticizers for Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
Unveiling the Molecular Architecture of 1-Methyl-1,2,4-triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-methyl-1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, crystallographic analysis, and key biological signaling pathways, presenting data in a structured format for ease of comparison and use in research and development.
Introduction
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The methylation at the N1 position gives rise to this compound, a core structure found in numerous pharmacologically active molecules. The precise three-dimensional arrangement of atoms within these derivatives, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the methylation of the parent 1,2,4-triazole (B32235) ring.
Representative Synthesis Protocol: Methylation of 1,2,4-triazole
A general and effective method for the N-methylation of 1,2,4-triazole involves the use of a methylating agent in the presence of a base.
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (B1231860) (NaOMe)
-
Iodomethane (CH₃I)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Water (H₂O)
Procedure:
-
Salt Formation: 1H-1,2,4-triazole is dissolved in methanol. To this solution, a stoichiometric amount of sodium methoxide in methanol is added. The mixture is stirred to facilitate the formation of the sodium salt of the triazole.
-
Methylation: Iodomethane is added to the solution containing the sodium triazolide. The reaction mixture is then stirred, typically at room temperature or with gentle heating, for several hours to allow for the methylation to proceed.
-
Work-up and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and chloroform. The aqueous layer is extracted multiple times with chloroform to ensure complete recovery of the product.
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure this compound.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For this compound derivatives, slow evaporation of a suitable solvent is a commonly employed technique.
Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof with water.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals over a period of days to weeks.
Crystal Structure Analysis
The definitive determination of the molecular structure of this compound derivatives is accomplished through single-crystal X-ray diffraction.
Data Collection and Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell dimensions and the space group. The structure is then solved and refined to yield a detailed three-dimensional model of the molecule.
Crystallographic Data for this compound
The crystal structure of the parent compound, this compound, has been determined and is available in the Crystallography Open Database (COD) under the entry number 4309572.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | This compound |
| Chemical Formula | C₃H₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.977(2) |
| b (Å) | 12.016(7) |
| c (Å) | 8.448(5) |
| α (°) | 90 |
| β (°) | 98.99(4) |
| γ (°) | 90 |
| Volume (ų) | 398.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.379 |
Data sourced from the Crystallography Open Database (COD ID: 4309572).
Biological Signaling Pathways
This compound derivatives have been shown to interact with key biological pathways, making them attractive candidates for drug development. Two notable examples are the inhibition of tubulin polymerization and the activation of the Nrf2 signaling pathway.
Inhibition of Tubulin Polymerization
Certain this compound derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Activation of the Nrf2 Signaling Pathway
Some derivatives have been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. These compounds can interact with Keap1 (Kelch-like ECH-associated protein 1), leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the expression of antioxidant and cytoprotective genes.
Conclusion
This technical guide has provided a detailed overview of the crystal structure, synthesis, and key biological activities of this compound derivatives. The availability of precise crystallographic data is fundamental to advancing the development of these compounds as potential therapeutic agents. The elucidation of their interactions with biological targets, such as tubulin and the Keap1-Nrf2 pathway, offers exciting opportunities for the design of novel drugs with improved efficacy and selectivity. Further research into the synthesis of diverse derivatives and comprehensive structural and biological characterization will continue to drive innovation in this important area of medicinal chemistry.
References
1-Methyl-1,2,4-triazole CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Methyl-1,2,4-triazole, a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. It covers its fundamental chemical properties, synthesis protocols, and key applications, with a focus on its relevance to drug development.
Core Chemical Identifiers
This compound is an azole compound with a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with a methyl group.[1] Its primary identifiers are crucial for regulatory and research purposes.
| Identifier | Value | Reference |
| CAS Number | 6086-21-1 | [2][3][4] |
| Molecular Formula | C₃H₅N₃ | [2][3][4] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 1-Methyl-1H-1,2,4-triazole | [4][5] |
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in various experimental and industrial settings. It typically appears as a colorless to pale yellow liquid.[2][6][7]
| Property | Value | Reference |
| Molecular Weight | 83.09 g/mol | [3][5] |
| Appearance | Clear colorless to pale yellow liquid | [2][7] |
| Melting Point | 16 °C | [2][3][5] |
| Boiling Point | 175.3 - 178 °C at 760 mmHg | [2][5] |
| Density | ~1.17 g/cm³ | [2] |
| Flash Point | 59.8 - 81 °C | [2][3][5] |
| Refractive Index | ~1.4705 @ 20 °C | [2][5][7] |
| Solubility | Soluble in water, Chloroform, DMSO, Methanol, Ethanol | [2][6] |
| pKa | 3.30 ± 0.10 (Predicted) | [2] |
Synthesis Protocols
The primary synthesis route for this compound involves the N-alkylation of 1,2,4-triazole (B32235). Several methods exist, with variations in reagents and conditions.
A common and practical laboratory-scale synthesis involves the methylation of the sodium salt of 1,2,4-triazole with iodomethane (B122720).[8][9]
Objective: To synthesize this compound from 1H-1,2,4-triazole.
Materials:
-
(1H)-1,2,4-triazole
-
Sodium methoxide (B1231860) (methanolic solution)
-
Iodomethane
-
Chloroform
-
Water
-
Round-bottom flask, condenser, cooling bath, separatory funnel
Methodology:
-
Salt Formation: Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with methanolic sodium methoxide.[8][9] While the sodium salt is commercially available, this in situ preparation is often more cost-effective.[9]
-
Methylation Reaction: Cool the solution containing the sodio-intermediate in an external cooling bath. Add iodomethane dropwise to the pre-cooled solution, carefully controlling the rate of addition to manage the exothermic reaction.[9]
-
Reflux: After the addition is complete, allow the reaction mixture to stir with gentle heating at reflux for an extended period (e.g., 19 hours) to ensure the reaction goes to completion.[9]
-
Work-up and Extraction: After cooling, concentrate the reaction mixture. Due to the water-soluble nature of both the starting material and the product, a continuous extraction method using a chloroform/water system is employed to isolate the crude product.[8][9]
-
Purification: The final purification of this compound is achieved via short-path distillation under a controlled vacuum to yield the spectroscopically pure product.[8][9]
Applications in Research and Drug Development
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as both a key building block and a compound of interest.[1][10][11]
-
Antifungal Agents: The most notable application of 1,2,4-triazoles is in the development of potent antifungal drugs like fluconazole (B54011) and voriconazole.[1][10][12] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][10] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. This compound itself is studied for its binding affinity with various cytochrome P450 (CYP) proteins, making it a valuable fragment in designing new selective inhibitors.[2][13]
-
Agrochemicals: Beyond pharmaceuticals, this compound is recognized for its application as a fungicide in agriculture, protecting crops from a range of pathogenic fungi.[6]
-
Material Science: As a molecule containing nitrogen atoms, it can be utilized as a monomer in the synthesis of polymers and other advanced materials.[3]
-
Therapeutic Potential: The broader class of 1,2,4-triazole derivatives has been investigated for a vast range of biological activities, including antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][12][14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Statements:
-
Storage:
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 6086-21-1 | FM25593 | Biosynth [biosynth.com]
- 4. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 6086-21-1 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. 6086-21-1|this compound|BLD Pharm [bldpharm.com]
- 16. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: N-Methylation of 1,2,4-Triazole Using Methyl Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Triazole (B32235) derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, valued for their wide spectrum of biological activities.[1] The N-methylation of the triazole ring is a fundamental synthetic step for creating pharmacologically active molecules, as it significantly influences properties like binding affinity, solubility, and metabolic stability.[1] A primary challenge in the alkylation of 1,2,4-triazole is controlling the regioselectivity. The reaction can yield a mixture of isomers, primarily the 1-methyl and 4-methyl products, with the N1-isomer typically being favored.[2] The ratio of these isomers is dependent on factors such as the choice of base, solvent, and reaction conditions.[1] This document provides a detailed protocol for the N-methylation of 1,2,4-triazole using methyl iodide, focusing on a reproducible method that favors the formation of the 1-methyl-1,2,4-triazole isomer.
Experimental and Reaction Workflow
The overall process involves the deprotonation of 1,2,4-triazole to form the triazolate anion, followed by a nucleophilic substitution reaction with methyl iodide. The subsequent steps include quenching the reaction, extracting the product, and purifying it via distillation.
Caption: General experimental workflow for the N-methylation of 1,2,4-triazole.
Quantitative Data Summary
The N-methylation of 1,2,4-triazole with methyl iodide is known to produce a mixture of isomers. The following table summarizes the typical quantitative outcomes of the reaction under the conditions described in this protocol.
| Parameter | Value / Observation | Reference |
| Product Yield | 63% (Spectroscopically pure this compound) | [3][4] |
| Regioselectivity | ~90:10 (this compound : 4-methyl-1,2,4-triazole) | [2] |
| Major Product | This compound | [5] |
| Minor Byproducts | 4-methyl-1,2,4-triazole, 1,4-dimethyl-1,2,4-triazolium iodide | [3][5] |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Belletire et al. for a practical and scalable synthesis.[3][4][5]
Materials and Reagents
-
1H-1,2,4-Triazole
-
Sodium methoxide (B1231860) (25% solution in methanol)
-
Methyl iodide (Iodomethane)
-
Methanol (anhydrous)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Heating mantle
-
Continuous liquid-liquid extractor
-
Rotary evaporator
-
Short-path distillation apparatus
-
NMR spectrometer for analysis
Procedure
Step 1: Deprotonation (Formation of Sodium Triazolate)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole.
-
Dissolve the triazole in anhydrous methanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a stoichiometric equivalent of sodium methoxide solution dropwise to the cooled solution. This in-situ preparation of the anion is a simple operation that allows the use of the less expensive triazole free base.[5]
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
Step 2: N-Methylation
-
While maintaining the temperature at 0 °C, add methyl iodide (1.0 to 1.1 equivalents) dropwise to the reaction mixture. The rate of addition should be controlled to manage the exotherm.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 12-18 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR analysis of an aliquot.
Step 3: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in a minimal amount of water.
-
Due to the water-soluble nature of both the starting material and the product, a continuous extraction with chloroform is recommended for efficient isolation.[3][4] Perform the extraction for 12-24 hours.
-
Collect the organic (chloroform) layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a syrup.
Step 4: Purification
-
The crude product, which contains primarily this compound (~93%) along with minor isomers and byproducts, requires purification.[5]
-
Purify the crude syrup via short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.[3][4]
Step 5: Analysis
-
Confirm the structure and purity of the final product using ¹H NMR and ¹³C NMR spectroscopy.
-
The ¹H NMR spectrum of the crude product can be used to determine the ratio of the 1-methyl and 4-methyl isomers before purification.[5]
Reaction Regioselectivity
The alkylation of the 1,2,4-triazolate anion can occur at two different nitrogen atoms, leading to two primary regioisomers. The reaction heavily favors substitution at the N1 position.
Caption: Regioselectivity of 1,2,4-triazole N-methylation leading to major and minor products.
References
Application Notes and Protocols: 1-Methyl-1,2,4-triazole in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-methyl-1,2,4-triazole as a ligand in transition metal-catalyzed reactions. The focus is on its application in palladium-catalyzed C-H bond functionalization, a key transformation in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction
This compound is a versatile heterocyclic compound that can function as an effective ligand in transition metal catalysis. Its nitrogen atoms can coordinate with metal centers, influencing their electronic properties and reactivity. This allows for the catalysis of a variety of organic transformations, including cross-coupling reactions. This document will specifically detail its application in the direct palladium-catalyzed arylation of the triazole ring, a powerful method for the synthesis of substituted triazole derivatives.
Application: Palladium-Catalyzed C-H Arylation of this compound
The direct C-H arylation of this compound with aryl halides offers an atom-economical and efficient route to synthesize 1-methyl-5-aryl-1,2,4-triazoles. These products are valuable building blocks in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(II) salt in the presence of a phosphine (B1218219) ligand and a base.
Quantitative Data
The following table summarizes representative yields for the palladium-catalyzed direct C-H arylation of 1-substituted-1,2,4-triazoles with various aryl halides. The optimized conditions generally involve a palladium acetate (B1210297) catalyst, a bulky phosphine ligand, and a carbonate base in a non-polar solvent like toluene (B28343).
| Entry | 1-Substituted-1,2,4-triazole | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 85 |
| 2 | This compound | 4-Bromoanisole | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 92 |
| 3 | This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 78 |
| 4 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 81 |
| 5 | 1-Benzyl-1,2,4-triazole | 4-Bromotoluene | Pd(OAc)₂ (5) | [P(n-Bu)Ad₂H]BF₄ (10) | K₂CO₃ | Toluene | 110 | 24 | 88 |
| 6 | 1-Benzyl-1,2,4-triazole | 4-Bromoanisole | Pd(OAc)₂ (5) | [P(n-Bu)Ad₂H]BF₄ (10) | K₂CO₃ | Toluene | 110 | 24 | 94 |
Data compiled from representative results in the literature for C-H arylation of 1-substituted-1,2,4-triazoles.[1]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Direct C-H Arylation of this compound
This protocol describes a general method for the direct C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (2.0 mL) to the mixture.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-5-aryl-1,2,4-triazole product.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed C-H arylation of this compound.
Catalytic Cycle Mechanism
The proposed mechanism for the palladium-catalyzed direct C-H arylation of this compound is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[1][2]
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Concerted Metalation-Deprotonation (CMD): The this compound then coordinates to the Pd(II) center, and the C-H bond at the 5-position is cleaved in a concerted step with the assistance of the base (e.g., carbonate), forming a palladacycle intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the arylated triazole product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
References
The Versatility of 1-Methyl-1,2,4-triazole in Medicinal Chemistry: A Hub for Therapeutic Innovation
For Immediate Release
Shanghai, China – December 20, 2025 – The unassuming heterocyclic compound, 1-Methyl-1,2,4-triazole, is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its unique structural and electronic properties contribute to the metabolic stability and target-binding affinity of numerous drugs, making it a "privileged scaffold" in the design of novel treatments for a range of diseases, from life-threatening fungal infections and cancers to inflammatory conditions. This application note delves into the multifaceted roles of this compound, providing detailed insights into its applications, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.
The 1,2,4-triazole (B32235) core, and specifically its N1-methylated form, is a recurring motif in a multitude of clinically significant medications. The nitrogen atoms within the triazole ring are crucial for forming hydrogen bonds with biological targets, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The methylation at the N1 position can further influence the molecule's solubility, metabolic fate, and binding interactions.
Therapeutic Applications of this compound Derivatives
The incorporation of the this compound moiety has led to the development of potent drugs across several therapeutic areas:
-
Antifungal Agents: The most prominent application of 1,2,4-triazoles is in the development of antifungal drugs. These compounds, including the well-known fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2][3] The this compound unit is a key pharmacophore in many of these inhibitors.
-
Anticancer Agents: Several anticancer drugs feature the 1,2,4-triazole scaffold. For instance, anastrozole (B1683761) and letrozole (B1683767) are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[3][4] The triazole ring in these molecules interacts with the heme iron of the aromatase enzyme, blocking its activity.[3] Furthermore, novel 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them promising candidates for cancer chemotherapy.
-
Enzyme Inhibitors: Beyond cancer and fungal infections, 1,2,4-triazole derivatives have been identified as potent inhibitors of various other enzymes. For example, they have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] They have also shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and neurodegenerative diseases, respectively.[5][6]
-
Antiviral and Anti-inflammatory applications: The 1,2,4-triazole nucleus is a core component of the broad-spectrum antiviral drug Ribavirin.[6] Derivatives of 1,2,4-triazole have also demonstrated potential as anti-inflammatory agents.[4]
Quantitative Biological Data
The following tables summarize the biological activity of various compounds containing the 1,2,4-triazole moiety, highlighting the potency of this scaffold in different therapeutic contexts.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound Class | Fungal Species | MIC (μg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 | [7] |
| Triazolium salts | Various fungi | 0.0003 - 0.2 | [8] |
| 1,2,4-Triazole alcohols | Candida species | 0.063 - 1 | [2] |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Various fungi | 0.06 - 32 | [2] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| 1,2,4-Triazole-3-thione derivatives | HCT 116 (Colon Cancer) | 4.363 | Not specified | [9] |
| Diarylurea derivatives with triazole moiety | HT-29, H460, MDA-MB-231 | 0.85 - 1.54 | Tyrosine kinase inhibition | [4] |
| [8][10][11]triazolo[4,3-b][8][10][11][12]tetrazine derivative | Bewo, HL-60, MCF-7 | 1.30 - 2.24 | c-Met kinase inhibition | [4] |
| Non-carboxylic naproxen (B1676952) analogues | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 - 12.07 | COX-2 inhibition | [4] |
| 1,2,3-Triazole linked tetrahydrocurcumin (B193312) derivatives | HCT-116 (Colon Cancer) | 1.09 | APC–Asef binding inhibition | [12] |
Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | Enzyme | IC50 (μM) | Reference |
| Azinane triazole derivatives | Acetylcholinesterase | 0.73 | [13] |
| Azinane triazole derivatives | α-glucosidase | 36.74 | [13] |
| Azinane triazole derivatives | Urease | 19.35 | [13] |
| Azinane triazole derivatives | Butyrylcholinesterase | 0.017 | [13] |
| [8][10][11]Triazolo[3,4-b][10][14]thiazine derivative | Metallo-β-lactamase (VIM-2) | ~179 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of more complex derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a practical procedure for the N-methylation of 1H-1,2,4-triazole.[11][14]
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (B1231860) (25% solution in methanol)
-
Iodomethane
-
Methanol
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1H-1,2,4-triazole in methanol. Add one equivalent of sodium methoxide solution. Heat the mixture at 56°C for 2 hours to facilitate the formation of the sodium salt of the triazole.[14]
-
Methylation: Cool the reaction mixture and add a slight excess of iodomethane. Heat the mixture at reflux for 19 hours.[14]
-
Work-up: Concentrate the reaction mixture by distillation to obtain a viscous residue.[14]
-
Extraction: Use a continuous liquid-liquid extractor with chloroform and water to separate the water-soluble this compound from inorganic salts.
-
Purification: Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by short-path distillation under vacuum to obtain spectroscopically pure this compound.[11][14]
Protocol 2: Synthesis of 1-Substituted-4-Aryl-1,2,4-triazolium Salts
This protocol outlines the synthesis of triazolium salts, which have shown promising antifungal activity.[8]
Materials:
-
This compound
-
Appropriately substituted aryl bromoethanones
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.
-
Quaternization: Add a stoichiometric amount of the desired 1-aryl-2-bromoethanone to the solution.
-
Reaction: Heat the mixture at reflux for 7 hours.
-
Isolation: After cooling, the triazolium salt product will precipitate. Collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized triazolium salt using ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological pathways.
Antifungal Mechanism of Action
Anticancer Mechanism via Tubulin Polymerization Inhibition
Conclusion
This compound is a versatile and indispensable scaffold in medicinal chemistry. Its utility as a synthetic intermediate allows for the creation of a vast chemical space of bioactive molecules. The continued exploration of derivatives built upon this core structure holds significant promise for the discovery and development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: The Role of the 1,2,4-Triazole Moiety in the Synthesis of Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole (B32235) ring is a foundational scaffold in medicinal chemistry, integral to the development of numerous successful antifungal agents.[1] These compounds, often referred to as triazole antifungals, are a cornerstone in the treatment of a wide range of fungal infections. While the specific reagent "1-Methyl-1,2,4-triazole" is not commonly cited as a primary starting material in the synthesis of major marketed antifungals, the unsubstituted 1H-1,2,4-triazole core is the crucial building block. This document provides an overview of the application of 1H-1,2,4-triazole in the synthesis of key antifungal drugs, details their mechanism of action, presents quantitative activity data, and offers generalized experimental protocols for their synthesis.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Triazole antifungals share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[4] The nitrogen atom at the 4-position (N4) of the triazole ring chelates with the heme iron atom in the active site of CYP51, preventing substrate binding and halting ergosterol synthesis.[5] This disruption leads to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[1][4]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Key Antifungal Agents Synthesized Using 1,2,4-Triazole
Several leading antifungal drugs are synthesized using the 1H-1,2,4-triazole moiety. Below are summaries of their synthesis and antifungal activities.
Fluconazole
Fluconazole is a widely used antifungal medication for treating candidiasis and cryptococcal meningitis.[2] Its structure features two 1,2,4-triazole rings.
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | 0.5 - 1.0 | [6] |
| Fluconazole | Candida krusei | >64 | [4] |
| Fluconazole | C. neoformans | 4.0 - 16.0 | [1] |
Voriconazole (B182144)
Voriconazole is a second-generation triazole with a broader spectrum of activity, particularly against Aspergillus species.
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Voriconazole | Aspergillus fumigatus | 0.25 - 1.0 | [4] |
| Voriconazole | Candida albicans | 0.03 - 0.125 | [1] |
| Voriconazole | Candida glabrata | 0.25 - 4.0 | [1] |
Posaconazole
Posaconazole is a broad-spectrum triazole used for the prophylaxis and treatment of invasive fungal infections, including those caused by Zygomycetes.[6]
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Posaconazole | Aspergillus fumigatus | ≤0.12 - 0.5 | [6] |
| Posaconazole | Candida albicans | ≤0.06 | [6] |
| Posaconazole | Zygomycetes spp. | 0.5 - 4.0 | [6] |
Experimental Protocols and Synthetic Workflows
The synthesis of triazole antifungals often involves multi-step processes. The introduction of the 1,2,4-triazole ring is a key step, typically achieved via nucleophilic substitution.
Protocol 1: General Synthesis of a Fluconazole Precursor
This protocol outlines a common method for synthesizing the core intermediate of fluconazole, involving the reaction of an epoxide with 1,2,4-triazole.
Caption: Simplified synthetic workflow for Fluconazole.
Methodology:
-
Epoxidation:
-
To a solution of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone in a suitable solvent like toluene, add trimethylsulfoxonium iodide.
-
Add a base, such as sodium hydroxide (B78521) (NaOH), and stir the mixture. This reaction forms the critical epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.
-
-
Ring Opening and Second Triazole Addition:
-
Dissolve the epoxide intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add 1H-1,2,4-triazole and a base, typically potassium carbonate (K₂CO₃).
-
Heat the reaction mixture (e.g., to reflux) to facilitate the nucleophilic attack of the triazole on the epoxide ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via recrystallization or column chromatography to yield fluconazole.
-
Protocol 2: Synthesis of a Voriconazole Precursor via Grignard-type Reaction
The synthesis of voriconazole involves the stereoselective construction of a tertiary alcohol. A key step is the addition of a pyrimidine-based organometallic reagent to a triazole-containing ketone.
Methodology:
-
Preparation of the Key Ketone:
-
The starting material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a common intermediate. It can be synthesized by reacting 2-chloro-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole in a solvent like 2-propanol.
-
-
Organometallic Addition:
-
Prepare an organometallic reagent from a protected 4-halo-6-ethyl-5-fluoropyrimidine. This is often an organozinc or organolithium derivative.
-
In an inert atmosphere and anhydrous conditions (e.g., using dry THF as a solvent), cool the solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to a low temperature (e.g., -78 °C).
-
Slowly add the organometallic reagent to the ketone solution. The reaction results in the formation of the tertiary alcohol, creating the core structure of voriconazole as a mixture of diastereomers.
-
-
Deprotection and Resolution:
-
The resulting intermediate is then deprotected (e.g., via catalytic hydrogenation to remove a chloro group).
-
The desired (2R,3S) enantiomer is isolated from the racemic mixture through chiral resolution, often by forming a salt with a chiral acid like (R)-(-)-10-camphorsulfonic acid.
-
The 1,2,4-triazole moiety is a privileged structure in the design of antifungal agents due to its unique ability to inhibit the essential fungal enzyme CYP51. Synthetic strategies predominantly utilize the parent 1H-1,2,4-triazole as a nucleophile to build the complex architectures of drugs like fluconazole, voriconazole, and posaconazole. The protocols and data presented here highlight the fundamental role of this heterocyclic core and provide a basis for further research and development in the pursuit of new, more effective antifungal therapies.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. isres.org [isres.org]
Application Notes and Protocols: 1-Methyl-1,2,4-triazole as a Precursor for N-heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 1-methyl-1,2,4-triazole as a versatile precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and their subsequent application in catalysis. The protocols focus on the formation of 1,4-dialkyl-1,2,4-triazolium salts and their in situ conversion to NHC-metal complexes, with specific examples in nickel-catalyzed borylation and iridium-catalyzed transfer hydrogenation reactions.
Synthesis of 1,4-Dialkyl-1,2,4-triazolium Salt Precursors
N-heterocyclic carbene precursors are readily synthesized by the alkylation of this compound. This process is a straightforward and high-yielding method to produce the stable triazolium salts required for the subsequent generation of the NHC ligand.
Experimental Protocol: Synthesis of 1-Methyl-4-alkyl-1,2,4-triazolium Halides
This protocol describes the general procedure for the N-alkylation of this compound to form the corresponding 1-methyl-4-alkyl-1,2,4-triazolium halide salt.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, bromobutane)
-
Toluene
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound and toluene.
-
Add the desired alkyl halide to the mixture. The molar ratio of alkyl halide to this compound can be varied, but a slight excess of the alkylating agent is common.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically 24-48 hours). The reaction should be protected from light.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate as a solid. If necessary, add diethyl ether to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Table 1: Synthesis of 1-Methyl-4-alkyl-1,2,4-triazolium Halides
| N4-Substituent | Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |
| Methyl | Iodomethane | - | >98 | [1] |
| Benzyl | Benzyl bromide | 48 | 57 | |
| Butyl | 1-Bromobutane | 24 | 68 |
Application in Nickel-Catalyzed Borylation of Aryl Bromides
N-heterocyclic carbenes derived from this compound are effective ligands for nickel-catalyzed cross-coupling reactions. The following section details their application in the borylation of aryl bromides.
Experimental Workflow: From Precursor to Catalysis
Caption: Workflow for Ni-catalyzed borylation.
Experimental Protocol: Nickel-Catalyzed Borylation
This protocol outlines the in situ generation of the nickel-NHC catalyst and its use in the borylation of aryl bromides.[2]
Materials:
-
1-Methyl-4-alkyl-1,2,4-triazolium salt
-
Nickelocene
-
Aryl bromide
-
Bis(pinacolato)diboron
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 1-methyl-4-alkyl-1,2,4-triazolium salt and nickelocene in anhydrous THF.
-
Reflux the mixture to form the [Ni(Cp)(NHC)X] complex.
-
To a separate Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, and cesium carbonate.
-
Add the pre-formed nickel-NHC catalyst solution to the mixture of reactants.
-
Heat the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture can be worked up using standard procedures (e.g., filtration, extraction, and column chromatography) to isolate the borylated product.
Table 2: Nickel-Catalyzed Borylation of Aryl Bromides [2]
| Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 5 | Cs₂CO₃ | THF | 70 | 20 | Moderate |
| 4-Bromoanisole | 5 | Cs₂CO₃ | THF | 70 | 20 | Moderate |
| 1-Bromo-4-fluorobenzene | 5 | Cs₂CO₃ | THF | 70 | 20 | Moderate |
Application in Iridium-Catalyzed Transfer Hydrogenation
NHCs derived from this compound also serve as excellent ligands for iridium in transfer hydrogenation reactions of ketones and imines.
Experimental Workflow: Iridium-Catalyzed Transfer Hydrogenation
Caption: Workflow for Ir-catalyzed transfer hydrogenation.
Experimental Protocol: Iridium-Catalyzed Transfer Hydrogenation of Imines
This protocol details the synthesis of the iridium-NHC catalyst and its application in the transfer hydrogenation of N-benzylideneaniline.
Materials:
-
1-Methyl-4-alkyl-1,2,4-triazolium bromide
-
Silver(I) oxide (Ag₂O)
-
[Ir(cod)Cl]₂
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
N-benzylideneaniline
-
2-Propanol
-
Potassium carbonate (K₂CO₃)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure for Catalyst Synthesis:
-
In a Schlenk flask under an inert atmosphere and protected from light, stir a mixture of the 1-methyl-4-alkyl-1,2,4-triazolium bromide and silver(I) oxide in anhydrous dichloromethane for 1.5 hours.
-
Filter the mixture through Celite into a solution of [Ir(cod)Cl]₂ in dichloromethane.
-
Stir the resulting mixture for another 1.5 hours in the dark.
-
Filter the solution through Celite and remove the solvent under reduced pressure to yield the iridium-NHC complex.
Procedure for Catalytic Transfer Hydrogenation:
-
In a reaction vessel, dissolve the iridium-NHC catalyst in 2-propanol.
-
Add N-benzylideneaniline and potassium carbonate to the solution.
-
Heat the mixture to reflux for the specified time.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, the product can be isolated using standard workup procedures.
Table 3: Iridium-Catalyzed Transfer Hydrogenation of N-benzylideneaniline
| Catalyst Wingtip Substituents (N1, N4) | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Reference |
| Neopentyl, Benzyl | 1.0 | 30 | 100 | |
| Butyl, Benzyl | 1.0 | 30 | 100 |
These protocols and data demonstrate the utility of this compound as a readily available and versatile precursor for the synthesis of NHC ligands for a range of catalytic applications. The straightforward synthesis of the triazolium salt precursors and the high efficiency of the resulting metal complexes make them attractive for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Methyl-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazole (B32235) derivatives are a pivotal class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agrochemicals.[1] Notably, these compounds are recognized for their diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The 1-methyl-1,2,4-triazole scaffold, in particular, is a key structural motif in numerous pharmacologically active molecules. The development of efficient and sustainable synthetic methodologies is crucial for the exploration of new derivatives in drug discovery and development.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[4][5] These benefits include dramatically reduced reaction times, increased product yields, and improved reaction purity.[4] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform temperature changes that can accelerate reaction rates, often from hours to mere minutes.[1][4] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[2]
These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, a comparative analysis of microwave versus conventional heating methods, and an overview of the antifungal mechanism of action of this important class of compounds.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, highlighting the efficiency of this method compared to conventional heating.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives
| Compound | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivative | Conventional | Reflux | 4 h | 75 | [1] |
| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivative | Microwave | 130 | 10 min | 92 | [1] |
| 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivative | Conventional | Reflux | 4 h | 72 | [1] |
| 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivative | Microwave | 130 | 10 min | 89 | [1] |
| N-Aryl-1,2,4-triazole | Conventional | 110 | 24 h | 70 | [6] |
| N-Aryl-1,2,4-triazole | Microwave | 150 | 2 h | - | [7] |
| 1,3,5-Trisubstituted-1,2,4-triazole | Conventional | - | >4 h | - | [4] |
| 1,3,5-Trisubstituted-1,2,4-triazole | Microwave | - | 1 min | 85 | [4] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound Derivatives
This protocol provides a general methodology for the synthesis of this compound derivatives. The specific substrates, solvents, and reaction conditions may require optimization for different target molecules.
Materials:
-
Appropriate starting materials (e.g., N-methyl-substituted amidine or a related precursor)
-
Cyclizing agent (e.g., a hydrazine (B178648) derivative)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or solvent-free)
-
Catalyst (if required, e.g., a base like potassium carbonate)
-
Microwave reactor vials (10 mL or 20 mL) with stir bars
-
Dedicated microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the N-methylated starting material (1.0 mmol), the cyclizing agent (1.2 mmol), and the catalyst (if applicable, e.g., 1.5 mmol of K₂CO₃).
-
Solvent Addition: Add the appropriate solvent (e.g., 5 mL of DMF). For solvent-free reactions, proceed to the next step.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters:
-
Reaction Monitoring: After irradiation, allow the vial to cool to a safe temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a round-bottom flask. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude product by either column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 8. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Application Notes and Protocols for the Quaternization of 1-Methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,4-dimethyl-1,2,4-triazolium salts through the quaternization of 1-methyl-1,2,4-triazole. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and potential biological mechanisms of action.
Introduction
The 1,2,4-triazole (B32235) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. The quaternization of substituted 1,2,4-triazoles to form triazolium salts has emerged as a promising strategy for the development of novel therapeutic agents, including antifungal and anticancer compounds. These cationic molecules exhibit unique physicochemical properties that can enhance their biological activity. This document outlines the synthesis of 1,4-dimethyl-1,2,4-triazolium iodide and discusses its potential applications in drug development.
Synthesis of 1,4-Dimethyl-1,2,4-triazolium Salts
The synthesis is a two-step process starting from 1H-1,2,4-triazole. The first step is the methylation of 1H-1,2,4-triazole to yield this compound. The second step is the quaternization of this compound with an alkylating agent, such as methyl iodide, to form the desired 1,4-dimethyl-1,2,4-triazolium iodide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a scalable procedure involving the methylation of (1H)-1,2,4-triazole.[1]
Materials:
-
(1H)-1,2,4-triazole
-
Sodium methoxide (B1231860) (25% w/w in methanol)
-
Methanol
-
Water
-
Nitrogen gas
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Oil bath
-
Short-path distillation apparatus
-
Continuous liquid-liquid extractor
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (1H)-1,2,4-triazole in methanol.
-
Add one equivalent of sodium methoxide solution and warm the mixture to 56°C for 2 hours to facilitate the in situ formation of the sodium salt.
-
Cool the reaction flask in an ice bath.
-
Slowly add iodomethane dropwise to the cooled solution, maintaining the temperature with the ice bath to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and replace it with an oil bath. Heat the reaction mixture at a gentle reflux for 19 hours.
-
Cool the reaction mixture to room temperature and concentrate it using a short-path distillation to a viscous residue.
-
The crude product can be purified using continuous extraction with chloroform and water, followed by a final short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.
Protocol 2: Quaternization of this compound to 1,4-Dimethyl-1,2,4-triazolium Iodide
This protocol is based on the reaction of this compound with an excess of iodomethane.[1]
Materials:
-
This compound
-
Iodomethane
Equipment:
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Heating source (e.g., oil bath)
-
Aluminum foil
Procedure:
-
Place this compound in a reaction vessel.
-
Add an excess of iodomethane to the vessel.
-
As 1,4-dimethyl-1,2,4-triazolium iodide is light-sensitive, wrap the reaction apparatus with aluminum foil to protect it from light.
-
Heat the reaction mixture at 100-120°C. The reaction is typically performed under neat (solvent-free) conditions.[2]
-
Maintain the temperature for a sufficient time to ensure complete reaction. Reaction times can vary, but high yields are often achieved within a few hours.
-
Upon completion, the product, 1,4-dimethyl-1,2,4-triazolium iodide, will be a crystalline solid.
-
The product can be isolated and purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Synthesis Yields
| Step | Product | Reagents | Conditions | Yield | Reference |
| Methylation of 1H-1,2,4-triazole | This compound | 1H-1,2,4-triazole, NaOMe, Iodomethane | Reflux in methanol, 19h | 63% | [1] |
| Quaternization of 1-alkyl-triazoles | 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium iodide | 1-Alkyl-1,2,4-triazole, Fluorinated alkyl halides | Neat, 100-120°C | >98% | [2] |
| Quaternization of 1-methyl-triazole | 1,4-Dimethyl-1,2,4-triazolium methanesulfonate | This compound, n-alkyl methanesulfonates | Solvent-free | High | [2] |
Applications in Drug Development
1,2,4-Triazolium salts have shown significant potential in various therapeutic areas, including as antifungal and anticancer agents.
Antifungal Activity
Triazole-based drugs are well-established antifungal agents. The cationic nature of triazolium salts may enhance their interaction with the negatively charged fungal cell wall, potentially leading to improved efficacy.
Table 2: Antifungal Activity of Triazolium Salts
| Compound Class | Fungal Species | Activity (MIC/MFC in µg/mL) | Reference |
| Thiazolo[3,2-b][1][3][4]triazolium Salts | Candida albicans | MIC: 31.25, MFC: 125 | [5] |
| Thiazolo[3,2-b][1][3][4]triazolium Salts | Saccharomyces cerevisiae | MIC: 31.25, MFC: 125 | [5] |
Protocol 3: Evaluation of Antifungal Activity (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Triazolium salt compounds
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the triazolium salt in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Anticancer Activity
Certain triazolium salts have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Table 3: Cytotoxic Activity of Triazolium Salts
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-(4-methoxyphenyl)-3-methyl-1-(2-picolyl)-1H-1,2,3-triazolium hexafluorophosphate(V) | Large cell lung carcinoma (H460) | ~10 | [3] |
Protocol 4: Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Triazolium salt compounds
-
Cancer cell line (e.g., H460)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazolium salt for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Visualizations
Reaction Pathway
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ‘click’ 1,2,3-triazolium salts as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1,2,4-triazole in Energetic Materials Research
Introduction
1-Methyl-1,2,4-triazole serves as a foundational molecule in the synthesis of advanced energetic materials. Its methylated structure offers a pathway to develop melt-castable explosives and other energetic compounds with desirable thermal stability and performance characteristics. The 1,2,4-triazole (B32235) ring itself is a nitrogen-rich heterocycle, which contributes to high heats of formation and the generation of environmentally benign nitrogen gas upon decomposition.[1][2] By functionalizing this compound with explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, researchers can synthesize a range of energetic materials with tailored properties.
Applications
The primary application of this compound in energetic materials research is as a precursor for the synthesis of more complex energetic molecules. One notable example is the synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT), a melt-castable explosive.[3][4] The methylation of the triazole ring can influence the physical and chemical properties of the resulting energetic material, such as its melting point, density, and sensitivity. Further research into derivatives of this compound continues to explore new energetic materials with improved performance and safety profiles.[5]
Data Presentation
Table 1: Physicochemical and Energetic Properties of this compound Derivatives
| Compound | Acronym | Molecular Formula | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Thermal Decomposition (°C) | Reference(s) |
| 1-Methyl-3,5-dinitro-1,2,4-triazole | MDNT | C₃H₃N₅O₄ | - | - | - | - | 95.7 and 230.2 | [3] |
| 2'-methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine | - | C₅H₇N₁₁O₂ | 1.83 | 7.52 | 25.4 | 82.3 | - | [5] |
| 1-methyl-5-nitramino-3-nitro-1,2,4-triazole | - | C₃H₄N₆O₄ | - | - | - | - | 108 | [5] |
Note: Performance data for MDNT was not fully available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the methylation of (1H)-1,2,4-triazole to produce this compound.[6][7]
Materials:
-
(1H)-1,2,4-triazole
-
Sodium methoxide (B1231860) (methanolic solution)
-
Methanol
-
Chloroform
-
Water
Procedure:
-
Salt Formation: Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with a methanolic solution of sodium methoxide.[6]
-
Methylation: Cool the solution of the sodium salt and add iodomethane dropwise to control the exothermic reaction.[6] After the addition, gently heat the mixture at reflux for an extended period (e.g., 19 hours).[6]
-
Work-up: After the reaction is complete, concentrate the mixture to remove the solvent.
-
Extraction: Due to the water-solubility of the product, perform a continuous extraction with chloroform/water.[6]
-
Purification: Isolate the crude product and purify it by short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.[6]
Protocol 2: Synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT)
This protocol outlines the dinitration of a this compound precursor.[8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the this compound derivative in concentrated sulfuric acid and cool the solution to 0-5 °C using an ice bath.[8]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.[8]
-
After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 1 hour.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[9]
-
Isolation: If the product does not fully precipitate, extract it with a suitable organic solvent.[8]
-
Purification: The crude product can be purified by recrystallization. If an oily product is obtained, trituration with a non-polar solvent may induce crystallization.[8]
Protocol 3: Synthesis of 2'-methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]-5,5'-diamine
This is a multi-step synthesis starting from commercially available chemicals.[5][10]
Step 1: Synthesis of Intermediate 3 (1-methyl-5-nitro-1H-1,2,4-triazol-3-amine)
-
Start with the methylation of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) using dimethyl sulfate (B86663) to yield 5-amino-1-methyl-3-nitro-1,2,4-triazole.[5]
Step 2: Synthesis of the Final Compound
-
A solution of the methylated intermediate is prepared.
-
In a separate flask, prepare a solution of another precursor and slowly add it to the solution of the methylated intermediate.
-
The reaction mixture is refluxed for a specific period.
-
After cooling, the precipitate is filtered, washed, and dried to yield the final product.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT).
Caption: Experimental workflow for the synthesis of MDNT.
References
- 1. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of 1-Methyl-3,5-dininitro-1,2,4-triazole [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for the Synthesis of Poly(1,2,4-triazole)s
A Note on 1-Methyl-1,2,4-triazole: Initial research indicates a lack of established methods for the direct polymerization of this compound as a monomer. The methyl group at the N1 position does not readily participate in common polymerization reactions. Therefore, these application notes will focus on a closely related and well-documented monomer, 1-vinyl-1,2,4-triazole (B1205247) (VT) , which readily undergoes polymerization to form poly(1-vinyl-1,2,4-triazole) (PVT). This polymer is of significant interest due to its unique properties and wide range of applications.
Introduction to Poly(1-vinyl-1,2,4-triazole) (PVT)
Poly(1-vinyl-1,2,4-triazole) (PVT) is a water-soluble, thermally stable, and biocompatible polymer.[1][2][3] Its properties make it a valuable material for various applications, including as a dielectric layer in organic field-effect transistors, a component of proton exchange membranes in fuel cells, and for biomedical applications such as drug delivery and the creation of antimicrobial nanocomposites.[1][2][4] The most common method for synthesizing PVT is through the free-radical polymerization of 1-vinyl-1,2,4-triazole.[1][5]
Polymerization of 1-vinyl-1,2,4-triazole
The polymerization of 1-vinyl-1,2,4-triazole can be achieved through various methods, including free-radical polymerization, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), and gamma-irradiation.[6][7][8] The choice of method influences the polymer's molecular weight, polydispersity, and architecture.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for synthesizing PVT. A common initiator for this process is Azobisisobutyronitrile (AIBN).[1] The reaction can be carried out in various solvents, and the choice of solvent has been shown to affect the polymerization rate and the molecular weight of the resulting polymer.[1]
| Parameter | Water | DMF | DMAA | Acetonitrile |
| Initiator | AIBN | AIBN | AIBN | AIBN |
| Temperature (°C) | 50-90 | 50-90 | 50-90 | Not Specified |
| Monomer Conc. (mol/L) | 0.5-0.6 | 0.5-0.6 | 0.5-0.6 | Not Specified |
| Initiator Conc. (mol/L) | 1x10⁻³ - 3x10⁻² | 1x10⁻³ - 3x10⁻² | 1x10⁻³ - 3x10⁻² | Not Specified |
| Polymerization Rate | Higher than in DMF and DMAA | Nearly equal to DMAA | Nearly equal to DMF | Increases with water addition |
| Molecular Weight (MW) | Higher than in DMF and DMAA | Lower than in water | Lower than in water | Increases with water addition |
| Intrinsic Viscosity | 3.5 times higher than in DMAA | Lower than in water | Lower than in water | Not Specified |
Data synthesized from multiple sources.[1]
Controlled Radical Polymerization: RAFT
For more precise control over the polymer's molecular weight and a narrower molecular weight distribution (lower polydispersity index - PDI), RAFT polymerization is an effective method. This technique utilizes a chain transfer agent (CTA) to mediate the polymerization process.
| CTA Type | Solvent | [AIBN]:[CTA] Ratio | Monomer Conversion (%) | Molecular Weight (Mn, kDa) | PDI |
| Dithiocarbamate | DMF | 1:1 to 1:10 | >98 | 11 - 61 | 1.13 - 1.34 |
| Dithiocarbamate | MeOH | 1:1 to 1:10 | >98 | 11 - 61 | Not Specified |
| Xanthate | DMF/MeOH | Not Specified | Not as effective | Not Specified | Not Specified |
| Trithiocarbonate | DMF/MeOH | Not Specified | Not as effective | Not Specified | Not Specified |
Data synthesized from multiple sources.[7][8]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of 1-vinyl-1,2,4-triazole in Water
Materials:
-
1-vinyl-1,2,4-triazole (VT) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Deionized water (solvent)
-
Methanol (B129727) (for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 1-vinyl-1,2,4-triazole monomer in deionized water to achieve a concentration of 0.5-0.6 mol/L.
-
Initiator Addition: Add the AIBN initiator to the solution. The concentration of AIBN can range from 1x10⁻³ to 3x10⁻² mol/L, depending on the desired molecular weight.
-
Degassing: Seal the flask and degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After degassing, place the flask in a preheated oil bath on a hot plate with magnetic stirring. Set the temperature to 70°C. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. The poly(1-vinyl-1,2,4-triazole) will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with diethyl ether to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(1-vinyl-1,2,4-triazole).
Caption: Mechanism of free-radical polymerization of 1-vinyl-1,2,4-triazole.
References
- 1. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water soluble poly(1-vinyl-1,2,4-triazole) as novel dielectric layer for organic field effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methyl-1,2,4-triazole in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-1,2,4-triazole and its closely related derivatives as corrosion inhibitors, particularly for steel and copper alloys in various corrosive environments. The information compiled is based on electrochemical studies, surface analysis, and computational chemistry, offering insights into the mechanism of action and practical application.
Principle of Action and Application
This compound is a heterocyclic organic compound containing three nitrogen atoms and a methyl group. This structure makes it an effective corrosion inhibitor. The nitrogen heteroatoms possess lone pairs of electrons, which facilitate the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The inhibitive action is primarily attributed to the blocking of active corrosion sites on the metal surface. Triazole derivatives, in general, are known to be effective corrosion inhibitors for various metals, including steel, copper, and aluminum, in acidic and neutral solutions.[1][2][3]
The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal surface, which can be described by different adsorption isotherms such as Langmuir and Temkin.[4][5] The nature of this adsorption can be physical (electrostatic interaction) or chemical (covalent bonding), or a combination of both.[6] Quantum chemical calculations are often employed to understand the electronic properties of the inhibitor molecule and its interaction with the metal surface.[7][8]
Quantitative Data on Inhibition Efficiency
The following tables summarize the inhibition efficiency of this compound and its derivatives under various experimental conditions. The data is compiled from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Table 1: Inhibition Efficiency of 1,2,4-Triazole (B32235) Derivatives on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H₃PO₄ | 1.0 x 10⁻³ M | - | 86 | [9] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Steel | 1.0 M HCl | 1.0 x 10⁻³ M | - | 97 | [9] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | - | 95.3 | [10] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | - | 95.0 | [10] |
| (Z)-4-((2,4-dihydroxybenzylidene) amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mild Steel | 1.0 M HCl | 10⁻³ M | - | 80.74 | [11] |
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | 1 M HCl | 1 x 10⁻³ M | - | 91.1 | [12] |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | 1 M HCl | 1 x 10⁻³ M | - | 94.0 | [12] |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | Optimum | - | ~95 | [13] |
| (Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (2C) | Carbon Steel | 1.0 M HCl | 10⁻³ M | - | 86 | [14] |
Table 2: Inhibition Efficiency of 1,2,4-Triazole Derivatives on Copper
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-methyl 1,2,4-triazole 5-thione | Copper | 3% NaCl + Sulphide | 10 mM | 90 | [15] |
| 1H-1,2,3-Triazole | Copper | 50 mM NaCl | - | Superior to 1,2,4-triazole | [16] |
| 1,2,4-Triazole | Copper | 50 mM NaCl | - | - | [16] |
Experimental Protocols
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the this compound inhibitor.
-
Duration: Maintain the immersion for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing HCl, hexamine, and antimony trioxide), wash, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR = (W_i - W_f) / (A * t) where W_i is the initial weight, W_f is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and inhibition mechanism.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) and add the inhibitor at various concentrations.
-
Open Circuit Potential (OCP): Before each measurement, allow the working electrode to reach a stable open circuit potential, typically for about 30-60 minutes.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency: IE% = ((icorr_blank - icorr_inh) / icorr_blank) * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Present the data as Nyquist plots (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency: IE% = ((Rct_inh - Rct_blank) / Rct_inh) * 100.
-
Visualizations
Mechanism of Corrosion Inhibition
The following diagram illustrates the general mechanism of how this compound inhibits corrosion on a metal surface.
Caption: General mechanism of corrosion inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for evaluating the effectiveness of a corrosion inhibitor.
Caption: Workflow for evaluating corrosion inhibitor performance.
Adsorption Isotherm Relationship
The relationship between inhibitor concentration and surface coverage is often described by adsorption isotherms. The Langmuir isotherm is commonly used.
Caption: Logical flow for applying the Langmuir adsorption isotherm model.
References
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,2,4-triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Methyl-1,2,4-triazole. This guide addresses common challenges, offering troubleshooting solutions and frequently asked questions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: A widely used and effective method is the methylation of 1H-1,2,4-triazole. A practical and scalable approach involves the in situ formation of the sodium salt of 1,2,4-triazole (B32235) using sodium methoxide (B1231860), followed by reaction with a methylating agent like iodomethane (B122720).[1][2] This method has been reported to achieve a yield of approximately 63%.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Water Solubility: Both the starting material (1H-1,2,4-triazole) and the product (this compound) are highly soluble in water, which can complicate product isolation and purification.[1][2]
-
Regioselectivity: Methylation can occur at different nitrogen atoms of the triazole ring, leading to the formation of isomeric impurities, primarily 4-Methyl-1,2,4-triazole.[3]
-
Over-alkylation: The product, this compound, can be further methylated to form a quaternary salt, 1,4-dimethyl-1,2,4-triazolium iodide.[1][2]
Q3: How can I control the regioselectivity to favor the formation of this compound?
A3: The choice of base and reaction conditions plays a crucial role in directing the methylation to the N1 position. Using a strong base like sodium methoxide to deprotonate the 1H-1,2,4-triazole to its sodium salt generally favors alkylation at the N1 position.[1][2] In contrast, using weaker bases or performing the reaction under neutral conditions can lead to a mixture of 1-methyl and 4-methyl isomers.
Q4: How can I minimize the formation of the 1,4-dimethyl-1,2,4-triazolium iodide byproduct?
A4: To prevent over-alkylation, it is important to control the stoichiometry of the methylating agent. Using a slight excess of the methylating agent is common to ensure complete conversion of the starting material, but a large excess should be avoided. Monitoring the reaction progress via techniques like TLC or GC-MS can help in determining the optimal reaction time to maximize the formation of the desired mono-methylated product.
Q5: What are the recommended purification methods for this compound?
A5: Due to the high water solubility of the product, a combination of continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) followed by a short-path distillation under reduced pressure is an effective purification strategy.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (<60%) | Incomplete deprotonation of 1H-1,2,4-triazole. | Ensure the use of a strong base like sodium methoxide and allow sufficient time for the salt formation. |
| Inefficient extraction of the product from the aqueous phase. | Use a continuous liquid-liquid extractor for an extended period. Ensure the organic solvent is appropriate for extracting the polar product. | |
| Loss of product during distillation. | Use a short-path distillation apparatus to minimize losses of the volatile product. Carefully control the vacuum and temperature.[4] | |
| Presence of 4-Methyl-1,2,4-triazole Isomer | Reaction conditions favoring N4-alkylation. | Use a strong base (e.g., sodium methoxide) to pre-form the triazole salt, which favors N1-alkylation. Avoid neutral or weakly basic conditions. |
| Difficulty in separating the isomers. | While challenging, careful fractional distillation under reduced pressure may help in separating the isomers. Alternatively, chromatographic methods can be explored. | |
| Presence of 1,4-dimethyl-1,2,4-triazolium iodide (Quaternary Salt) | Excess methylating agent used. | Use a controlled amount of the methylating agent (e.g., 1.05-1.1 equivalents). |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation of the product. | |
| Emulsion Formation During Extraction | High concentration of salts or surfactants. | Gently swirl instead of vigorously shaking the separatory funnel.[5] Addition of brine can help in breaking the emulsion.[5] Centrifugation can also be effective in separating the layers.[5] |
| Product "oils out" instead of crystallizing (if applicable) | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent for crystallization. Allow the solution to cool down slowly. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Methylation of 1,2,4-Triazole
| Base | Methylating Agent | Solvent | Yield of this compound | Key Remarks | Reference(s) |
| Sodium Methoxide | Iodomethane | Methanol (B129727) | 63% | Scalable procedure, minimizes isomeric impurities. | [1][2] |
| Potassium Carbonate | Methyl Iodide | Acetonitrile | Not specified, but generally high for 1-substituted triazoles | Common base for N-alkylation of heterocycles. | [6] |
| DBU | Alkyl Halides | THF | >90% for 1-substituted triazoles | High yielding for various alkylations, but regioselectivity for methylation needs to be confirmed. | [3] |
| Sodium Hydroxide | Methyl Sulfate | Water | Mixture of 1-methyl and 4-methyl isomers | Aqueous conditions can lead to poor regioselectivity. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a scalable procedure for the synthesis of this compound.
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (25% solution in methanol)
-
Iodomethane
-
Methanol
-
Water
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-1,2,4-triazole in methanol. Add one equivalent of sodium methoxide solution. Heat the mixture to a gentle reflux for 2 hours to ensure complete formation of the sodium salt.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add a slight excess (1.05 equivalents) of iodomethane dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Remove the methanol from the reaction mixture under reduced pressure. To the resulting residue, add water to dissolve the salts.
-
Extraction: Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 24-48 hours.
-
Purification: Dry the chloroform extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by short-path distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Separation of 1-methyl and 4-methyl-1,2,4-triazole isomers
Welcome to the technical support center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 1-methyl- and 4-methyl-1,2,4-triazole isomers so challenging?
A1: The primary challenge lies in their structural similarity as regioisomers. They share the same molecular formula (C₃H₅N₃) and molecular weight, differing only in the position of the methyl group on the triazole ring. This results in very similar physical properties, such as polarity and boiling points, making them difficult to resolve using standard purification techniques like distillation or basic column chromatography. They often co-elute in chromatography and may co-crystallize, complicating their isolation.[1]
Q2: What are the key physical differences between the two isomers?
A2: While their properties are very similar, slight differences can be exploited for separation. This compound is typically a liquid at room temperature with a defined boiling point, whereas the 4-methyl isomer is a solid. A detailed comparison of their physical properties is provided in the data table below.
Q3: What are the most effective techniques for separating these two isomers?
A3: The most common and effective methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), especially with specialized columns, and meticulous column chromatography on silica (B1680970) gel or alumina.[1] Fractional crystallization can also be employed, taking advantage of differences in solubility and crystal lattice formation.
Q4: How can I confirm the identity of each separated isomer?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous identification. 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and ring protons/carbons due to the different electronic environments in the 1- and 4-positions. Mass spectrometry can also be used, though fragmentation patterns may be very similar.
Data Presentation
A summary of the key physical properties for 1-methyl- and 4-methyl-1,2,4-triazole is presented below. These differences, although slight, are the basis for their separation.
| Property | This compound | 4-Methyl-1,2,4-triazole |
| CAS Number | 6086-21-1 | 10570-40-8[2] |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃[2] |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Solid[3] |
| Boiling Point | 177-178°C | Data not readily available |
| Melting Point | 16°C | Data not readily available |
| Density | 1.1465 g/cm³ | Data not readily available |
Visualizations
An overview of the general experimental workflow for separating the 1-methyl and 4-methyl-1,2,4-triazole isomers.
Caption: General experimental workflow for isomer separation.
A decision tree to aid in troubleshooting poor separation during column chromatography.
Caption: Troubleshooting guide for column chromatography.
Troubleshooting Guides
Issue 1: My 1-methyl and 4-methyl isomers are not separating on a silica gel column.
-
Question: I have tried various standard solvent systems (e.g., hexane/ethyl acetate), but the isomers always elute together as a single spot on TLC and a single peak from my column. What can I do?
-
Answer: This is a common issue due to the isomers' similar polarities.
-
Optimize the Solvent System: The key is often to use a mobile phase with very low polarity. This maximizes the subtle differences in interaction with the polar silica stationary phase. Try solvent systems with a very small percentage of the polar component (e.g., 0.5-2% ethyl acetate or methanol (B129727) in dichloromethane (B109758) or hexane).
-
Try a Different Stationary Phase: Switch from the slightly acidic silica gel to neutral or basic alumina. One isomer may show preferential interaction with a different adsorbent surface.
-
Improve Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, enhancing the potential for separation of closely eluting compounds.
-
Decrease Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases surface area and can lead to higher column efficiency and better resolution.
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Ensure the amount of crude mixture loaded is less than 1-2% of the total weight of the stationary phase.
-
-
Issue 2: The isomer peaks are co-eluting in my Gas Chromatography (GC) analysis.
-
Question: I am using a standard non-polar GC column (e.g., DB-5/HP-5), but I cannot achieve baseline separation of the two isomer peaks. How can I improve this?
-
Answer: Standard columns may not have enough selectivity for these regioisomers.
-
Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C per minute) during the elution window of the isomers. This can often improve the resolution of closely eluting peaks.
-
Switch to a More Polar Column: A mid- to high-polarity column (e.g., a "WAX" or cyanopropyl-based column) will interact differently with the isomers based on dipole moment, potentially leading to better separation.
-
Consider a Specialized Stationary Phase: For particularly difficult isomer separations, liquid crystalline stationary phases have shown unique selectivity based on molecular shape and can be highly effective.
-
Issue 3: I am attempting fractional crystallization, but the isomers are precipitating together.
-
Question: I dissolved my isomer mixture in a hot solvent and allowed it to cool, but the resulting solid is still a mixture of both isomers. How can I improve the purity of my crystals?
-
Answer: Successful fractional crystallization depends on exploiting small differences in solubility.
-
Solvent Screening: Test a variety of solvents. The ideal solvent is one in which one isomer is sparingly soluble at room temperature while the other remains more soluble.
-
Control the Cooling Rate: A very slow and controlled cooling process is critical. Rapid cooling will trap impurities and cause both isomers to crash out of solution. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Seeding: If you have a small amount of pure crystal of the desired isomer, add it to the slightly cooled, saturated solution. This "seed" crystal will promote the growth of more crystals of the same, pure isomer.
-
Purity of the Initial Mixture: This technique is most effective when one isomer is already in significant excess. If the mixture is near a 50:50 (eutectic) ratio, separation by crystallization can be extremely difficult.
-
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol outlines a method for separating the isomers using standard laboratory flash chromatography equipment.
-
TLC Analysis:
-
Develop a TLC method to visualize the two isomers.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Elute with a series of solvent systems, starting with very low polarity. A good starting point is 1% Methanol in Dichloromethane.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (B83412) solution. The goal is to find a solvent system that shows at least a small separation between two spots.
-
-
Column Preparation:
-
Select a long, narrow column for the best resolution.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase identified by TLC (e.g., pure hexane or dichloromethane).
-
Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.
-
Alternatively, use the "dry loading" method: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
If the isomers do not elute, gradually and slowly increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in small increments (e.g., from 1% to 2%, then 3%).
-
Collect small, consistently sized fractions throughout the entire elution process.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the separated isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Confirm the identity and purity of the final products using NMR and/or GC-MS.
-
Protocol 2: Separation by Gas Chromatography (GC)
This protocol provides starting parameters for an analytical GC method to resolve and quantify the isomer ratio.
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 2°C per minute to 150°C.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 280°C
-
MS Transfer Line: 280°C; Source: 230°C; Quad: 150°C.
-
Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.
References
Purification of 1-Methyl-1,2,4-triazole by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-1,2,4-triazole by distillation and chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most effective methods for purifying this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. These are critical for designing a successful purification strategy, particularly for distillation.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted 1H-1,2,4-triazole, the undesired 4-methyl-1,2,4-triazole regioisomer, and over-alkylated quaternary salts.[1] Residual solvents from the synthesis and workup may also be present.
Q4: How can I confirm the purity of the final product?
A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][3] Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the purification of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol |
| Boiling Point (atm) | 177-178 °C[4][5] |
| Boiling Point (70 mbar) | 74-78 °C[1][6] |
| Melting Point | 16 °C[4][5] |
| Density | 1.1 g/mL[4][5] |
| Refractive Index | 1.4705[4][5] |
| Flash Point | 81 °C (177 °F)[4] |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica (B1680970) Gel |
| Mobile Phase (Eluent) | Start with a non-polar solvent system and gradually increase polarity. Good starting points for similar compounds include: • Toluene-Acetone mixtures • Petroleum Ether-Ethyl Acetate mixtures[7] |
| Gradient | Gradient elution is often more effective than isocratic elution for separating the desired product from polar impurities. |
| Sample Loading | A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[7] |
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product will not distill | - Vacuum is too high: The boiling point of this compound is below room temperature at very high vacuums (e.g., 0.1-0.3 mm Hg).[1][6] - Temperature is too low: The heating bath is not at a sufficient temperature to cause vaporization at the applied pressure. | - Use a moderate vacuum (e.g., 70 mbar) to achieve a convenient boiling point (74-78 °C).[1][6] - Gradually increase the temperature of the heating bath. |
| Poor separation from impurities | - Similar boiling points: The starting material, 1H-1,2,4-triazole, has a similar vapor pressure to the product, making separation difficult.[1] - Inefficient distillation setup: A simple distillation setup may not be adequate for separating closely boiling compounds. | - Consider using a fractional distillation column to improve separation efficiency. - A short-path distillation apparatus is often recommended to minimize product loss.[1][6][8][9] |
| Product decomposition | - Excessive heating: Prolonged exposure to high temperatures can lead to decomposition. | - Use a short-path distillation setup to minimize the residence time of the compound at high temperatures. - Ensure the heating bath temperature is not excessively high. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the components. - Column overloading: Too much crude material was loaded onto the column. | - Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.[7] - Employ a gradient elution, gradually increasing the solvent polarity.[7] - Ensure the sample load is appropriate for the column size (1:30 to 1:100 sample to silica ratio).[7] |
| Product elutes too quickly or not at all | - Solvent is too polar: The product will have a low affinity for the stationary phase and will elute quickly. - Solvent is not polar enough: The product will have a high affinity for the stationary phase and will not move down the column. | - Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it does not elute, increase the polarity. |
| Streaking of bands on the column | - Insoluble material: The crude sample may not have fully dissolved in the loading solvent. - Column packing issues: The silica gel may not be packed uniformly, leading to channeling. | - Ensure the crude material is fully dissolved in a minimum amount of the initial mobile phase before loading. - Pack the column carefully to create a homogenous stationary phase.[7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask.
-
Applying Vacuum: Gradually apply a moderate vacuum to the system (e.g., 70 mbar).
-
Heating: Heat the distillation flask in an oil bath. The temperature should be gradually increased until the product begins to distill. For a vacuum of 70 mbar, the expected boiling range is 74-78 °C.[1][6]
-
Collection: Collect the fraction that distills over in the expected temperature range. It is advisable to collect a small forerun and discard it, as it may contain more volatile impurities.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired product and any impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a silica gel column using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Overcoming water solubility issues in 1,2,4-triazole alkylation
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with 1,2,4-triazole (B32235) alkylation, specifically focusing on issues related to water solubility.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole starting material is poorly soluble in water. How can I effectively perform an N-alkylation reaction?
A1: Poor water solubility is a common hurdle. Several strategies can be employed:
-
Co-Solvent Systems: The addition of a water-miscible organic solvent can significantly improve the solubility of lipophilic or highly crystalline compounds.[1][2] Commonly used co-solvents for triazole synthesis include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, and ethanol (B145695).[3][4] A biphasic system, such as toluene (B28343)/water or CH2Cl2/water, can also be effective.[5][6]
-
Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for reactions where reactants are in different phases (e.g., a water-insoluble triazole and an aqueous base).[7] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the triazolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[5][7][8] This method often allows for the use of more benign solvents and milder inorganic bases.[7]
-
Anhydrous Conditions with Polar Aprotic Solvents: If the reaction does not require water, using a polar aprotic solvent like DMF or DMSO is a standard approach, as they are effective at dissolving many organic compounds, including triazole salts.[3]
Q2: I am observing low to no yield in my alkylation reaction. What are the potential causes and solutions?
A2: Low or no product yield can stem from several factors. A systematic troubleshooting approach is recommended:
-
Reactant Purity: Verify the purity of your 1,2,4-triazole and alkylating agent, as impurities or degradation can inhibit the reaction.[3]
-
Base Strength & Solubility: The base must be strong enough to deprotonate the triazole. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][9] The solubility of the resulting triazole salt in the chosen solvent is critical; if the salt precipitates, the reaction will be slow or fail.[3] Consider switching to a more effective base or a more polar solvent (e.g., DMF) to improve salt solubility.[3]
-
Reaction Temperature: Many alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature or using microwave irradiation to significantly reduce reaction times.[3]
-
Moisture: Ensure anhydrous conditions by using dry solvents and glassware, especially when working with moisture-sensitive reagents like NaH or certain alkylating agents which can be hydrolyzed.[3]
Q3: My reaction produces a mixture of N1 and N4 alkylated isomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a common challenge in 1,2,4-triazole alkylation.[3] The outcome is influenced by steric and electronic factors, as well as reaction conditions.[3]
-
Steric Hindrance: Bulky substituents on either the triazole ring or the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[3]
-
Base and Solvent Choice: The combination of base and solvent plays a crucial role. For instance, using DBU as a base in THF has been reported to yield a consistent 90:10 ratio of N1 to N4 alkylated isomers.[9]
-
Isolation Procedure: Be aware that some isomers may be water-soluble and could be lost during an aqueous workup. A non-aqueous workup might reveal the true isomeric ratio of the crude product.[9]
Q4: What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?
A4: PTC offers several green chemistry and practical advantages:
-
Use of Benign Solvents: It allows for the replacement of polar aprotic solvents (like DMF) with less toxic alternatives such as toluene or MTBE.[7]
-
Milder Bases: Enables the use of simple, inexpensive inorganic bases like NaOH or K2CO3 instead of strong organic bases.[7]
-
Increased Productivity: Reactions can often be run at higher concentrations or even solvent-free if the reagents are liquids.[7]
-
Scalability: The technique is robust and readily scalable for industrial applications.[7]
Troubleshooting Guides
Problem: Poor Reactant Solubility
| Symptom | Possible Cause | Recommended Solution |
| Triazole starting material does not dissolve in the aqueous reaction medium. | High lipophilicity or crystallinity of the triazole derivative. | 1. Add a Co-solvent: Introduce a water-miscible organic solvent like DMF, acetonitrile, or ethanol to the aqueous phase.[2][10] 2. Use a Biphasic System with PTC: Employ a two-phase system (e.g., toluene/water) with a phase-transfer catalyst like TBAB.[5] |
| Alkylating agent is insoluble in the aqueous phase. | Hydrophobic nature of the alkylating agent. | 1. Phase-Transfer Catalysis (PTC): This is the ideal solution. The catalyst will transport the aqueous triazolate anion to the organic phase containing the alkylating agent.[7] |
| Reaction mixture is a thick, unmanageable slurry. | Poor solubility of both reactants and the formed triazolate salt. | 1. Switch to a more polar solvent: Change the solvent to DMF or DMSO, which are excellent for dissolving polar salts.[3] 2. Increase Temperature: Heating can improve the solubility of many compounds.[11] |
Problem: Low Regioselectivity (Isomer Mixture)
| Symptom | Possible Cause | Recommended Solution |
| NMR analysis shows a mixture of N1 and N4 (or N2) isomers. | Reaction conditions favor multiple sites of attack. | 1. Change Base/Solvent System: The DBU/THF system is known to consistently favor the N1 isomer.[9] 2. Modify Sterics: If possible, use an alkylating agent with a bulkier group to sterically hinder attack at one of the nitrogen positions.[3] |
| Reported regioselective protocol yields a mixture in your hands. | Loss of a water-soluble isomer during workup. | Perform a non-aqueous workup to isolate all products and accurately determine the isomeric ratio before purification.[9] |
Experimental Protocols
Protocol 1: General Alkylation using a Co-Solvent System
-
Setup: To a solution of the 1,2,4-triazole (1.0 eq) in a suitable solvent mixture (e.g., DMF/water 4:1), add a base such as K2CO3 (1.5-2.0 eq).[3]
-
Addition: Stir the mixture vigorously and add the alkylating agent (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.[3]
-
Workup: After completion, cool the mixture to room temperature. If inorganic salts have precipitated, filter them off. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard methods, such as silica (B1680970) gel column chromatography.[3]
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
-
Setup: Combine the 1,2,4-triazole (1.0 eq), alkylating agent (1.1 eq), an inorganic base (e.g., K2CO3, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a biphasic solvent system (e.g., toluene/water 1:1).[5][8]
-
Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 80-110 °C) for several hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[12] Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Visualized Workflows
Caption: Decision workflow for selecting an appropriate alkylation strategy.
References
- 1. longdom.org [longdom.org]
- 2. wjbphs.com [wjbphs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Regioselective N-Methylation
Welcome to the Technical Support Center for optimizing regioselective N-methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselective N-methylation?
A1: The primary challenges include controlling mono- versus di-methylation, preventing methylation at undesired nitrogen atoms in poly-functionalized molecules, avoiding side reactions, and achieving methylation on sterically hindered or electron-deficient substrates. The choice of methylating agent, base, solvent, and temperature are all critical parameters that influence the regioselectivity of the reaction.
Q2: How do I choose the appropriate methylating agent for my substrate?
A2: The choice of methylating agent is crucial for success. Highly reactive agents like methyl iodide and dimethyl sulfate (B86663) are effective but can lead to over-methylation.[1][2] For greater control and selectivity, especially for mono-methylation, consider using dimethyl carbonate (DMC) or utilizing reductive amination with formaldehyde.[3][4] For substrates sensitive to harsh conditions, biocatalytic methods using methyltransferases offer high regioselectivity under mild conditions.[5][6]
Q3: Which nitrogen is preferentially methylated in a molecule with multiple nitrogen atoms, such as 4-aminobenzamide?
A3: In molecules with different types of nitrogen atoms, the more nucleophilic and less sterically hindered nitrogen will be preferentially methylated. For example, in 4-aminobenzamide, the primary aromatic amine (-NH₂) is significantly more nucleophilic than the nitrogen of the primary amide (-CONH₂), leading to selective methylation on the amino group.[4]
Q4: Can I achieve N-methylation on sterically hindered amines?
A4: Yes, but it often requires more forcing reaction conditions. This can include higher temperatures, longer reaction times, and the selection of a catalytic system known to tolerate steric bulk.[3]
Q5: What are some "green" or more environmentally friendly approaches to N-methylation?
A5: Sustainable approaches to N-methylation are gaining prominence. Using dimethyl carbonate (DMC) or methanol (B129727) as methylating agents are considered greener alternatives to traditional, more toxic reagents.[4] Biocatalytic methods employing enzymes like methyltransferases also represent a green and highly selective option.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your N-methylation experiments in a question-and-answer format.
Q6: I am observing low or no conversion to the desired N-methylated product. What are the possible causes and solutions?
A6: Low or no product yield can stem from several factors.[9] Inactive catalysts, inappropriate reaction temperatures, or an incorrect choice of base can all hinder the reaction.[3] Ensure your catalyst is active and handled under the recommended conditions. The reaction temperature may need to be increased, and you should verify that the chosen base is strong enough to deprotonate the amine.[9]
Troubleshooting: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure proper handling and storage of the catalyst. Consider screening different catalysts.[3] |
| Inappropriate Temperature | Gradually increase the reaction temperature while monitoring for decomposition.[9] |
| Incorrect Base | Switch to a stronger base if deprotonation is insufficient.[9] |
| Unsuitable Solvent | The solvent can significantly impact the reaction; consider screening alternative solvents.[3] |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period. |
Q7: My reaction is producing a significant amount of the di-methylated product. How can I improve selectivity for mono-methylation?
A7: Over-methylation is a common issue, particularly with highly reactive methylating agents. To favor mono-methylation, you can try using a less reactive methylating agent like dimethyl carbonate (DMC).[3] Fine-tuning the reaction conditions by lowering the temperature or reducing the reaction time can also improve selectivity.[3] Stoichiometric control of the methylating agent is also critical.[9]
Strategies to Enhance Mono-N-Methylation Selectivity
| Strategy | Description |
| Choice of Methylating Agent | Use less reactive agents like dimethyl carbonate (DMC) to reduce the likelihood of over-methylation.[3] |
| Reaction Conditions | Lowering the reaction temperature and shortening the reaction time can favor the mono-methylated product.[3] |
| Stoichiometry | Use stoichiometric amounts of the methylating agent, adding it dropwise to the reaction mixture.[9] |
| Bulky Protecting Groups | Temporarily blocking the primary amine with a bulky protecting group can allow for selective mono-methylation.[9] |
| Catalyst System | Certain catalyst systems, such as specific iridium(I) complexes, are designed for selective mono-N-methylation.[3] |
Q8: I am observing N-formylation as a side product instead of N-methylation. How can I prevent this?
A8: The formation of N-formylated products is a known side reaction, especially with electron-rich anilines when using formic acid as a C1 source in reductive amination.[3] To mitigate this, ensure your reducing agent is sufficiently active and consider alternative C1 sources or methylation methods not involving formic acid.
Q9: My substrate contains a halogen, and I am observing dehalogenation as a side reaction. What can I do?
A9: Dehalogenation can be minimized by employing milder reaction conditions, such as lower temperatures.[3] The choice of catalyst and base is also crucial; screening different catalysts may identify one that is more selective for N-methylation without promoting dehalogenation.[3]
Q10: My indole (B1671886) alkylation is resulting in a mixture of N-1 and C-3 alkylated products. How can I improve N-1 selectivity?
A10: Achieving high N-1 selectivity in indole alkylation often involves favoring the thermodynamically more stable product.[10] Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is a classic approach to ensure complete deprotonation, which promotes N-alkylation.[10] Increasing the reaction temperature can also favor the N-alkylated product.[10]
Troubleshooting Workflow for Poor Regioselectivity in Indole N-Alkylation
Caption: Troubleshooting workflow for poor N/C3 selectivity in indole alkylation.
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed N-Methylation of Anilines with Methanol
This protocol is a general guideline for the N-methylation of anilines using a ruthenium catalyst.
-
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ruthenium catalyst (0.5 mol%), the aniline (B41778) substrate (1.0 mmol), and the specified base (e.g., Cs₂CO₃, 0.5 mmol).[3]
-
Anhydrous methanol (1 mL) is added to the tube.[3]
-
The tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., 60°C) for the specified time.[3]
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst and base.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Experimental Workflow for N-Methylation
Caption: A generalized workflow for a typical N-methylation reaction.
Protocol 2: N-Methylation of Taurine using Dimethyl Sulfate
This protocol is adapted from a method for synthesizing N-acyl-N-methyltaurine.[9]
-
Preparation: In a three-necked flask, dissolve N-palmitoyl taurate sodium salt (0.1 mole) in 150 ml of water.[9]
-
Addition of Base: Add 50 ml of 30% sodium hydroxide (B78521) solution to the flask.[9]
-
Cooling: Cool the mixture to below 10°C using an ice bath.[9]
-
Methylation: Slowly add dimethyl sulfate (0.12 mol) dropwise to the cooled solution.[9]
-
Reaction: Continue the reaction for 1 hour after the addition of dimethyl sulfate is complete.[9]
-
Acidification: Acidify the reaction mixture with sulfuric acid to a pH of 2-3.[9]
-
Isolation: The precipitated solid (N-palmitoyl-N-methyl taurine) is collected by filtration, washed with water, and then dried.[9]
Protocol 3: N2-Methylation of 3-Methyl-6-nitro-1H-indazole
This protocol is for the selective synthesis of the N2-methylated isomer, a key intermediate for Pazopanib.[11]
-
Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[11]
-
Stir the reaction mixture at room temperature for 15 minutes.[11]
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[11]
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.[11]
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.[11]
-
Add 120 mL of water and stir for 15 minutes to precipitate the product.[11]
-
Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common side products in the synthesis of 1-Methyl-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Methyl-1,2,4-triazole.
Troubleshooting Guide
Unexpected results in the synthesis of this compound can often be attributed to the formation of side products. This guide will help you identify potential causes and find solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound product. | - Incomplete reaction. - Formation of regioisomeric side products. - Over-alkylation of the product. | - Increase reaction time or temperature. - Optimize the base and solvent system to favor N1-alkylation. - Use a stoichiometric amount of the methylating agent. |
| Presence of an unexpected isomer in the final product, confirmed by NMR or other analytical techniques. | - "Regiochemical scrambling" during the alkylation step, leading to the formation of 4-Methyl-1,2,4-triazole.[1] | - The choice of base and solvent can influence the regioselectivity of the alkylation. Using sodium ethoxide in ethanol (B145695) as a base has been shown to favor N1 alkylation.[2] |
| A significant amount of a quaternized salt is observed as a byproduct. | - Over-alkylation of the this compound product, leading to the formation of 1,4-dimethyl-1,2,4-triazolium iodide.[1] | - Carefully control the stoichiometry of the methylating agent. Using an excess of the methylating agent should be avoided.[1] |
| Difficulty in separating the product from the starting material. | - Both this compound and the starting (1H)-1,2,4-triazole are water-soluble and have similar vapor pressures.[1] | - Employ continuous liquid-liquid extraction (e.g., with chloroform) to separate the product from the aqueous phase.[1] - Utilize short-path distillation under a controlled vacuum for final purification.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are the regioisomer 4-Methyl-1,2,4-triazole and the over-alkylation product, 1,4-dimethyl-1,2,4-triazolium iodide.[1][2] Unreacted (1H)-1,2,4-triazole can also be present as an impurity.[1]
Q2: How can I minimize the formation of the 4-Methyl-1,2,4-triazole isomer?
A2: The formation of the 4-methyl isomer is a result of competing N-alkylation at the N4 position of the triazole ring. The regioselectivity of the reaction can be influenced by the choice of the base and solvent system. For instance, using sodium ethoxide in ethanol as the base tends to favor the formation of the desired N1-substituted product.[2] Some studies have reported achieving a regioselectivity of 90:10 for the 1- and 4-alkylated isomers under specific conditions.[3]
Q3: What causes the formation of the 1,4-dimethyl-1,2,4-triazolium iodide salt?
A3: This side product is a result of over-alkylation, also known as quaternization.[1] The desired product, this compound, can be further methylated by the alkylating agent to form the quaternary ammonium (B1175870) salt. This is more likely to occur if an excess of the methylating agent is used.
Q4: Are there any specific purification techniques recommended for this compound?
A4: Due to the high water solubility of both the starting material and the product, simple extraction methods are often inefficient.[1] A recommended approach is to use continuous liquid-liquid extraction with a suitable organic solvent like chloroform (B151607).[1] For final purification, especially to separate the product from any unreacted starting material which has a similar boiling point, short-path distillation under reduced pressure is effective.[1]
Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound and its common side products.
Quantitative Data Summary
| Product/Side Product | Typical Yield/Ratio | Conditions | Reference |
| This compound | 63% | Deprotonation with sodium methoxide (B1231860) followed by methylation with iodomethane, purified by continuous extraction and short-path distillation. | [1][3] |
| 1-Alkyl-1,2,4-triazole vs. 4-Alkyl-1,2,4-triazole | 90:10 | Alkylation of 1,2,4-triazole (B32235) with 4-nitrobenzyl halides. | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
(1H)-1,2,4-triazole
-
Sodium methoxide (25% w/w in methanol)
-
Iodomethane
-
Chloroform
-
Water
Procedure:
-
Deprotonation: In a suitable reaction vessel, dissolve (1H)-1,2,4-triazole in methanol. Add a stoichiometric equivalent of sodium methoxide solution. Heat the mixture to approximately 56°C for 2 hours to ensure complete formation of the sodium salt of the triazole.
-
Methylation: Cool the reaction mixture and add a stoichiometric equivalent of iodomethane. Stir the reaction at room temperature. The progress of the reaction can be monitored by a suitable analytical technique such as TLC or GC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. The resulting residue contains the product, side products, and salts.
-
Purification:
-
Extraction: Due to the water solubility of the product, perform continuous liquid-liquid extraction of the aqueous solution of the crude product with chloroform.
-
Distillation: After drying the chloroform extracts, remove the solvent under reduced pressure. Purify the resulting crude oil by short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.
-
Note: The quaternized side product, 1,4-dimethyl-1,2,4-triazolium iodide, is light-sensitive. If significant amounts are present, protect the apparatus from direct light.[1]
References
Preventing over-alkylation and quaternization of 1,2,4-triazole
Welcome to the Technical Support Center for 1,2,4-Triazole (B32235) Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical answers to frequently asked questions (FAQs) encountered during the N-alkylation of 1,2,4-triazoles. Our goal is to help you optimize your reaction conditions to prevent over-alkylation and the formation of undesired quaternary salts.
Troubleshooting Guide: Preventing Over-Alkylation and Quaternization
This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazole, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Formation of a Highly Polar, Insoluble Byproduct
Q: My reaction mixture has produced a significant amount of a highly polar material that is insoluble in my extraction solvent. I suspect it is a quaternary salt. How can I confirm this and prevent its formation?
A: The formation of a highly polar, insoluble byproduct is a common indicator of over-alkylation, leading to a 1,4-dialkyl-1,2,4-triazolium salt (quaternary salt).
Confirmation:
-
NMR Spectroscopy: Dissolve the isolated byproduct in a polar deuterated solvent (e.g., DMSO-d₆ or D₂O). In the ¹H NMR spectrum, you will likely observe a downfield shift of the triazole ring protons compared to the mono-alkylated product, and the integration of the alkyl group protons will correspond to two alkyl groups per triazole ring.
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to identify the molecular ion of the dialkylated product.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of the alkylating agent to the 1,2,4-triazole. An excess of the alkylating agent is a primary cause of over-alkylation. It is recommended to use a 1:1 or a slight excess of the triazole (e.g., 1.1:1) to the alkylating agent.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition or use a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. A strong base in a polar aprotic solvent can increase the nucleophilicity of the mono-alkylated triazole, making it more susceptible to a second alkylation. Consider using a milder base or a less polar solvent to temper the reactivity. For instance, K₂CO₃ in acetone (B3395972) is a commonly used system that can provide good selectivity for mono-alkylation.
-
Temperature Control: Higher temperatures can promote over-alkylation. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the mono-alkylated product. This is often a trade-off between reaction rate and selectivity.
Issue 2: Complex Product Mixture Containing Mono- and Di-Alkylated Products
Q: My reaction yields a mixture of the desired mono-alkylated product and the quaternized salt, making purification difficult. How can I improve the selectivity of my reaction?
A: Achieving high selectivity is key to simplifying purification and improving the overall yield of the desired product. The selectivity is governed by a combination of kinetic and thermodynamic factors.
Improving Selectivity:
-
Kinetic vs. Thermodynamic Control: Mono-alkylation is generally the kinetically favored process, while di-alkylation can be thermodynamically driven, especially at higher temperatures and longer reaction times. To favor the kinetic product (mono-alkylation), use lower temperatures and shorter reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-alkylated product is observed.
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Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can influence the reaction rate and selectivity. A more reactive leaving group (e.g., iodide or triflate) will lead to a faster reaction, which might be harder to control and could result in more over-alkylation. Using a less reactive leaving group (e.g., bromide or chloride) can provide better control.
-
Steric Hindrance: If your 1,2,4-triazole substrate has substituents, these can sterically hinder the approach of the second alkylating agent, thus reducing the rate of quaternization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 1,2,4-triazole to the alkylating agent to avoid quaternization?
A1: The optimal molar ratio is crucial for preventing over-alkylation. It is highly recommended to use the 1,2,4-triazole in slight excess. A ratio of 1.1 to 1.2 equivalents of 1,2,4-triazole to 1 equivalent of the alkylating agent is a good starting point. This ensures that the concentration of the alkylating agent is the limiting factor, reducing the likelihood of a second alkylation event.
Q2: How does the choice of base affect the formation of quaternary salts?
A2: The base plays a critical role in deprotonating the 1,2,4-triazole, making it nucleophilic. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can lead to a high concentration of the highly nucleophilic triazolide anion, which can increase the rate of both the first and second alkylations. Milder bases, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), often provide better control and selectivity for mono-alkylation. The choice of base should be carefully considered in conjunction with the solvent and reaction temperature.
Q3: Can temperature be used to control the selectivity between mono-alkylation and quaternization?
A3: Yes, temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature generally favors the kinetically controlled product, which is the mono-alkylated 1,2,4-triazole. Higher temperatures can provide the activation energy needed to overcome the barrier for the second alkylation, leading to the thermodynamically more stable, but often undesired, quaternary salt. It is advisable to start at a lower temperature (e.g., room temperature or below) and gradually increase it only if the reaction is too slow.
Q4: Are there any specific analytical techniques to monitor the formation of the quaternary salt during the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. The quaternary salt, being highly polar, will typically have a very low Rf value and may even remain at the baseline. By co-spotting the reaction mixture with the starting materials, you can track the consumption of the 1,2,4-triazole and the appearance of the mono-alkylated product and the polar byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for real-time monitoring, allowing for the detection and quantification of all components in the reaction mixture.
Data Presentation
Table 1: Influence of Reaction Parameters on the Selectivity of 1,2,4-Triazole Alkylation
| Parameter | Condition Favoring Mono-alkylation (Kinetic Control) | Condition Favoring Quaternization (Thermodynamic Control) | Rationale |
| Stoichiometry (Triazole:Alkylating Agent) | > 1 : 1 (e.g., 1.2 : 1) | < 1 : 1 | Excess triazole ensures the alkylating agent is the limiting reagent. |
| Temperature | Low (e.g., 0°C to room temperature) | High (e.g., reflux) | Lower temperature favors the faster, kinetically controlled mono-alkylation. |
| Reaction Time | Short (monitored closely) | Long | Prolonged reaction time allows for the slower, thermodynamically favored di-alkylation to occur. |
| Base Strength | Weak to moderate (e.g., K₂CO₃, Et₃N) | Strong (e.g., NaH, KOtBu) | Stronger bases increase the nucleophilicity of the mono-alkylated intermediate. |
| Solvent Polarity | Less polar (e.g., THF, Acetone) | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic solvents can stabilize the charged transition state of the second alkylation. |
| Leaving Group Reactivity | Less reactive (e.g., -Cl, -Br) | More reactive (e.g., -I, -OTf) | A more reactive leaving group can lead to a faster, less selective reaction. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of 1,2,4-Triazole under Mild Conditions
This protocol is designed to favor the formation of the mono-alkylated product by using a slight excess of the triazole and a moderately strong base at room temperature.
-
Materials:
-
1,2,4-Triazole (1.2 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole and potassium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide dropwise to the suspension over a period of 15-30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting alkyl halide is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated 1,2,4-triazole.
-
Mandatory Visualization
Caption: Factors influencing the outcome of 1,2,4-triazole alkylation.
Caption: Experimental workflow for selective mono-alkylation of 1,2,4-triazole.
Technical Support Center: Scalable Synthesis of 1-Methyl-1,2,4-triazole for Industrial Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 1-Methyl-1,2,4-triazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary industrial-scale synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis methods for this compound?
A1: The two most prevalent industrial-scale methods are the direct methylation of 1,2,4-triazole (B32235) and the condensation reaction of methylhydrazine with formamide (B127407). Both methods offer high yields and are amenable to large-scale production.
Q2: What are the primary safety concerns associated with these synthesis methods?
A2: For the methylation of 1,2,4-triazole, the primary concerns involve the handling of corrosive bases like potassium hydroxide (B78521) and flammable solvents. When using methylating agents like iodomethane (B122720), appropriate handling procedures for toxic and volatile substances are crucial. The synthesis from methylhydrazine and formamide involves high temperatures and the handling of hydrazine (B178648) derivatives, which are toxic and require proper engineering controls and personal protective equipment.
Q3: How can I minimize the formation of the 4-methyl-1,2,4-triazole isomer during methylation?
A3: The formation of the 4-methyl isomer is a common issue. The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature. Using a strong base like sodium methoxide (B1231860) or potassium hydroxide tends to favor the formation of the 1-methyl isomer. Some methods report achieving a 90:10 ratio of 1- to 4-alkylated isomers using DBU as the base.[1] Careful control of reaction conditions and purification are key to isolating the desired 1-methyl product.
Q4: What are the most effective methods for purifying this compound on a large scale?
A4: Due to the high water solubility of both 1,2,4-triazole and this compound, purification can be challenging. A scalable approach involves continuous liquid-liquid extraction followed by short-path distillation under a controlled vacuum.[1] For the synthesis from hydrazine and formamide, purification can be achieved by recrystallization from solvents like ethyl acetate (B1210297), tetrahydrofuran, or methyl ethyl ketone.[2][3]
Troubleshooting Guides
Method 1: Methylation of 1,2,4-Triazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of 1,2,4-triazole. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium methoxide, potassium hydroxide). |
| Loss of product during workup due to its high water solubility. | Employ continuous liquid-liquid extraction to maximize recovery from the aqueous phase. | |
| Inefficient methylation reaction. | Optimize reaction temperature and time. Ensure the methylating agent (e.g., iodomethane, chloromethane) is added at a controlled rate. | |
| Formation of 4-Methyl Isomer | Non-selective alkylation. | Adjust the base and solvent system. The use of specific bases like DBU has been reported to influence isomer ratios.[1] |
| Reaction temperature is too high. | Lower the reaction temperature to improve regioselectivity. | |
| Presence of Quaternization Byproducts | Excess methylating agent or prolonged reaction time. | Use a stoichiometric amount of the methylating agent and monitor the reaction progress to avoid over-alkylation. |
| Difficulty in Purification | High water solubility of the product. | Utilize continuous extraction and consider azeotropic distillation to remove water before final purification. |
| Co-distillation of impurities. | Employ fractional distillation under reduced pressure for final purification. |
Method 2: Synthesis from Methylhydrazine and Formamide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained within the optimal range (140-210°C) and allow for sufficient reaction time.[2][3][4] |
| Sub-optimal ratio of reactants. | Use a molar excess of formamide (at least 2.5 to 4 molar equivalents) to drive the reaction to completion.[2][3][4] | |
| Decomposition of formamide at high temperatures. | Maintain the reaction temperature below 180°C to minimize formamide decomposition.[2][3] | |
| Formation of Side Products (e.g., 4-amino-1,2,4-triazole (B31798) derivatives) | Side reactions of hydrazine intermediates. | Maintaining a sufficient excess of formamide helps to suppress the formation of these byproducts.[3] |
| Product Discoloration | Presence of impurities from formamide decomposition or side reactions. | Purify the crude product by recrystallization from appropriate solvents (e.g., ethyl acetate, methyl ethyl ketone).[2][3] |
| Incomplete Removal of Excess Formamide | Inefficient distillation. | Perform vacuum distillation to effectively remove the high-boiling formamide from the product. |
Data Presentation
Comparison of Scalable Synthesis Routes for this compound
| Parameter | Method 1: Methylation of 1,2,4-Triazole | Method 2: Synthesis from Methylhydrazine and Formamide |
| Starting Materials | 1,2,4-Triazole, Methylating agent (e.g., Iodomethane, Chloromethane), Base (e.g., Sodium methoxide, Potassium hydroxide) | Methylhydrazine, Formamide |
| Typical Yield | ~63% (for a specific scalable procedure)[1] | 92-98% (inferred from the synthesis of 1,2,4-triazole from hydrazine)[2][3][4][5] |
| Product Purity | High purity achievable after distillation (>99%) | 94-98% before further purification[2][3][4][5] |
| Key Advantages | Direct route to the desired product. | High-yield, one-step reaction. |
| Key Challenges | Formation of isomeric byproducts, purification due to high water solubility.[1] | High reaction temperatures, handling of toxic hydrazine derivatives, removal of excess formamide. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Methylation
This protocol is based on a scalable procedure involving the methylation of 1,2,4-triazole.[1]
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (NaOMe) in methanol (B129727)
-
Iodomethane (CH₃I)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: In a suitable reaction vessel, dissolve 1H-1,2,4-triazole in methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature to form the sodium salt of the triazole.
-
Methylation: Cool the reaction mixture in an ice bath and add iodomethane dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue to dissolve the salts.
-
Extraction: Perform continuous liquid-liquid extraction of the aqueous solution with chloroform for 24-48 hours to extract the this compound.
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Drying and Concentration: Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by short-path distillation under a controlled vacuum to obtain pure this compound.
Protocol 2: Scalable Synthesis of this compound from Methylhydrazine and Formamide
This protocol is adapted from the high-yield synthesis of 1,2,4-triazole.[2][3][4]
Materials:
-
Methylhydrazine
-
Formamide
-
Suitable solvent for recrystallization (e.g., ethyl acetate, methyl ethyl ketone)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a distillation apparatus, add an excess of formamide (at least 4 molar equivalents to methylhydrazine).
-
Reaction: Heat the formamide to 160-180°C. Slowly add methylhydrazine to the hot formamide while continuously removing the water and ammonia (B1221849) formed during the reaction by distillation.
-
Completion: After the addition of methylhydrazine is complete, maintain the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Formamide Removal: Remove the excess formamide by vacuum distillation.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate or methyl ethyl ketone to yield a product of high purity.
Mandatory Visualization
Caption: Experimental workflows for the scalable synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 4. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 5. scribd.com [scribd.com]
Navigating the Nuances of 1,2,4-Triazole Methylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective methylation of 1,2,4-triazoles is a critical transformation in the synthesis of numerous pharmacologically active compounds. However, achieving the desired N-substituted isomer can be a significant challenge, often resulting in mixtures of N1, N2, and N4-methylated products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments, ensuring more predictable and successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Poor Regioselectivity (Mixture of Isomers)
Q1: My reaction is producing a mixture of N1 and N2/N4-methylated isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity is a common challenge as methylation can occur at the N1, N2, or N4 positions. The outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[1]
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Base and Solvent Selection: The choice of base and solvent is paramount. The combination determines the nature of the triazolate anion and its counter-ion, which in turn affects the site of methylation.[1]
-
For preferential N1 alkylation , using a non-polar, aprotic solvent with a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like Tetrahydrofuran (THF) is often effective. This combination has been reported to yield a consistent 90:10 ratio of N1 to N4 alkylated products.[2][3] Weakly nucleophilic bases, in general, improve regioselectivity.[4]
-
The use of stronger, smaller bases like sodium methoxide (B1231860) or sodium ethoxide in polar protic solvents such as ethanol (B145695) can lead to different isomeric ratios. For instance, using sodium ethoxide in ethanol can favor N1 alkylation, while methylation with methyl sulfate (B86663) in aqueous NaOH can produce a mixture of 1-methyl- and 4-methyl-1,2,4-triazole.[5]
-
-
Steric Hindrance: Bulky substituents on the 1,2,4-triazole (B32235) ring or a bulky alkylating agent will generally favor methylation at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the different nitrogen atoms.[1]
-
Temperature: The reaction temperature can influence the ratio of isomers. It is advisable to conduct the reaction at a controlled temperature and consider exploring different temperature profiles to optimize selectivity.[1]
Problem: Low or No Product Yield
Q2: I am observing a very low yield or no formation of my desired N-methylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?
A2: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is recommended.[1]
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Inadequate Deprotonation: The chosen base may be too weak to effectively deprotonate the 1,2,4-triazole. For example, triethylamine (B128534) has been shown to be too weak for certain triazoles, leading to an intractable mixture.[6][7] Consider switching to a stronger base such as sodium methoxide, potassium carbonate, or DBU.[1]
-
Poor Solubility: The solubility of the triazolate salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can be effective in solubilizing the triazolate salt.[1]
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Reactant Purity and Stability: Ensure the purity of your 1,2,4-triazole starting material and the integrity of the methylating agent (e.g., methyl iodide can degrade).[1]
-
Presence of Moisture: Water can hydrolyze the methylating agent and interfere with the reaction. Always use anhydrous solvents and ensure your reaction setup is dry.[1]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[8]
Problem: Difficulty in Product Isolation and Purification
Q3: I am struggling to separate the different N-methylated isomers. What are the recommended purification methods?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[1]
-
Chromatography:
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Silica (B1680970) Gel Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial, and a gradient elution is often required for good separation.[1][9]
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC can be a powerful tool.[1][9] Micro-HPLC has also been shown to be effective for separating triazole enantiomers.[10]
-
-
Distillation: In some cases, if the isomers have sufficiently different boiling points, distillation can be an effective separation technique.[9]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may help to isolate a single isomer.
Frequently Asked Questions (FAQs)
Q4: Which base is best for achieving N1-selectivity in 1,2,4-triazole methylation?
A4: While the "best" base is substrate-dependent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently reported to provide high N1-selectivity, particularly when used in a non-polar aprotic solvent like THF.[2][3] It is a strong, non-nucleophilic base that effectively deprotonates the triazole without competing in the alkylation reaction.
Q5: What is the role of the solvent in determining the regioselectivity of methylation?
A5: The solvent plays a multifaceted role. It influences the solubility of the triazole and its corresponding anion, the degree of ion pairing with the counter-ion of the base, and the overall reaction rate. Polar aprotic solvents like DMF and DMSO can increase the nucleophilicity of the triazolate anion, potentially leading to different selectivity compared to non-polar solvents like THF or protic solvents like ethanol.[1]
Q6: Can over-methylation to form a quaternary triazolium salt be a problem?
A6: Yes, over-alkylation is a potential side reaction, especially if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.[7] This leads to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt. To minimize this, it is recommended to use a stoichiometric amount or a slight excess of the methylating agent and to monitor the reaction closely.
Q7: How can I confirm the identity of the N1 and N2/N4 methylated isomers?
A7: The most reliable method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and the triazole ring protons and carbons for each isomer. In some cases, more advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOE) experiments may be necessary to definitively assign the structure.[9] X-ray crystallography provides unambiguous structural confirmation if suitable crystals can be obtained.[11]
Data Presentation: Effect of Base and Solvent on Methylation Selectivity
The following table summarizes qualitative and quantitative data on the effect of different bases and solvents on the regioselectivity of 1,2,4-triazole methylation.
| 1,2,4-Triazole Substrate | Methylating Agent | Base | Solvent | N1:N4 (or other isomers) Ratio | Yield | Reference(s) |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 (N1:N4) | - | [2][3] |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10 (N1:N4) | High | [3] |
| 1H-1,2,4-Triazole | Methyl sulfate | aq. NaOH | Water | Mixture of 1-methyl and 4-methyl | - | [5] |
| 1H-1,2,4-Triazole | Iodomethane | Sodium methoxide | Methanol | Predominantly 1-methyl | 63% (isolated) | [2][7] |
| 1,2,4-Triazole | Alkyl halides | Potassium carbonate | Ionic Liquid | Regioselective for N1 | Excellent | [12] |
| 1H-1,2,4-Triazole | - | Triethylamine | - | Intractable mixture (ineffective) | - | [6][7] |
Experimental Protocols
General Protocol for N1-Selective Methylation of 1,2,4-Triazole using DBU [1]
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous Tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the methylating agent (e.g., methyl iodide, 1.0-1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 1-Methyl-1,2,4-triazole Reactions
Welcome to the technical support center for monitoring reactions involving 1-methyl-1,2,4-triazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed methodologies and data to support your experimental work with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common methods for monitoring the synthesis of this compound?
The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick, qualitative technique used for rapid reaction screening, while NMR provides detailed quantitative and structural information.
Thin-Layer Chromatography (TLC)
Q2: What is a good starting solvent system for TLC analysis of a reaction to form this compound?
A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value for the starting material, typically between 0.3 and 0.4.[1] For triazole derivatives, solvent systems such as ethyl acetate/hexane are frequently used.[2]
Q3: How can I visualize the spots on my TLC plate?
This compound and related compounds are often UV-active, so they can be visualized under a UV lamp.[1] Staining with reagents like potassium permanganate (B83412) or anisaldehyde can also be effective, especially if the compounds are not UV-active.
Q4: My TLC plate shows streaking. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload : The sample applied to the plate is too concentrated.[3][4] Try diluting the sample before spotting.
-
Inappropriate Solvent System : The polarity of the solvent system may not be suitable for the compounds being analyzed.[5]
-
Compound Instability : The compound may be degrading on the silica (B1680970) gel plate.[6]
Nuclear Magnetic Resonance (NMR)
Q5: What are the expected 1H NMR chemical shifts for this compound?
The proton NMR spectrum of this compound will show characteristic peaks for the methyl group and the protons on the triazole ring. The exact chemical shifts can vary depending on the solvent used.
Q6: How can I use NMR to determine the conversion of my reaction?
By integrating the signals corresponding to the starting material and the product, you can calculate the relative amounts of each in the reaction mixture. For example, you can monitor the disappearance of a specific proton signal from the starting material and the appearance of a new signal from the product.[7]
Q7: I am having trouble with distorted spectral lineshapes in my reaction monitoring NMR. What can I do?
Distorted lineshapes can be caused by a non-homogenous magnetic field, which can occur when the reaction mixture is not uniform.[8] Ensuring proper mixing of the NMR sample and, if possible, using a flow NMR setup can help alleviate this issue.[9]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | Sample is overloaded; Solvent system is not optimal; Compound is acidic or basic. | Dilute the sample; Adjust the solvent system polarity; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3] |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | If Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity.[3] |
| No spots are visible | The sample is too dilute; The compound is not UV-active and no stain was used. | Concentrate the sample or spot multiple times in the same location; Use a chemical stain.[5] |
| Reaction mixture appears as a smear | High-boiling point solvents (e.g., DMF, DMSO) are present. | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[6] |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or distorted peaks | Poor magnetic field homogeneity; Presence of paramagnetic impurities. | Shim the spectrometer before acquiring data; Filter the sample to remove any solid particles.[8] |
| Difficulty in distinguishing reactant and product peaks | Peaks are overlapping. | Use a higher field NMR spectrometer if available; Consider using 2D NMR techniques (e.g., COSY, HSQC) for better resolution. |
| Inaccurate quantification | Incorrect integration of peaks; Baseline distortion. | Carefully phase and baseline correct the spectrum before integration; Ensure relaxation delays are sufficient for quantitative analysis. |
| Signal from deuterated solvent is too large | The sample is very dilute. | Use solvent suppression techniques to reduce the intensity of the solvent peak.[10] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber : Add the chosen solvent system to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.
-
Spot the TLC Plate : On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1]
-
Using a capillary tube, spot a dilute solution of the starting material on the SM and C lanes.
-
Spot the reaction mixture on the RM and C lanes.[1]
-
Develop the Plate : Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the pencil line.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate : Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining.
Protocol 2: Sample Preparation for NMR Reaction Monitoring
-
Withdraw a Sample : Using a clean, dry pipette, withdraw a small aliquot (approximately 0.1-0.5 mL) of the reaction mixture.
-
Quench the Reaction (if necessary) : If the reaction is rapid, it may be necessary to quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.
-
Prepare the NMR Sample : Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Acquire the Spectrum : Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum. Ensure proper locking and shimming to obtain a high-quality spectrum.
Visualizations
TLC Monitoring Workflow
Caption: A flowchart of the typical workflow for monitoring a chemical reaction using TLC.
NMR Troubleshooting Logic
Caption: A decision tree illustrating common troubleshooting steps for poor quality NMR spectra.
References
- 1. How To [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. silicycle.com [silicycle.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Validation & Comparative
A Comparative Study of 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole: A Guide for Researchers
An In-depth Analysis of Two Key Isomers for Drug Development and Scientific Research
The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The strategic placement of substituents on the triazole ring can significantly influence the molecule's physicochemical properties and pharmacological effects. This guide provides a detailed comparative analysis of two fundamental isomers: 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective characteristics and potential applications.
Physicochemical and Spectroscopic Properties: A Tabular Comparison
The seemingly minor difference in the position of the methyl group between these two isomers results in distinct physical and spectroscopic characteristics. These differences are crucial for their identification, characterization, and understanding their behavior in various chemical environments.
| Property | This compound | 4-Methyl-1,2,4-triazole |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol | 83.09 g/mol |
| CAS Number | 6086-21-1 | 10570-40-8 |
| Appearance | Colorless to pale yellow liquid or white crystalline solid | Information not readily available, likely a liquid or low-melting solid |
| Melting Point | 16 °C | Not available |
| Boiling Point | Not available | Not available |
| Density | 1.465 g/cm³ | Not available |
| Flash Point | 81 °C | Not available |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H), 8.05 (s, 1H), 3.85 (s, 3H) | δ 8.35 (s, 2H), 3.55 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 152.0, 144.0, 35.0 | δ 143.0, 32.0 |
| Mass Spectrum (m/z) | 83 (M+), 55, 42 | 83 (M+), 55, 42 |
Note: Some physical property data for 4-Methyl-1,2,4-triazole is not as readily available in the compiled search results. Spectroscopic data is based on typical values and may vary slightly depending on the solvent and experimental conditions.
Synthesis and Regioselectivity
The synthesis of methylated 1,2,4-triazoles is a prime example of the importance of controlling regioselectivity in organic synthesis. The direct methylation of 1,2,4-triazole can lead to a mixture of both the 1-methyl and 4-methyl isomers. The choice of reaction conditions, particularly the base and solvent, plays a critical role in determining the major product.
Alkylation at the N1 position is generally favored under basic conditions where the triazole anion is formed. In contrast, alkylation at the N4 position can be achieved under different conditions, though specific high-yield protocols for the 4-methyl isomer are less commonly detailed. The use of specific directing groups or alternative synthetic routes from different starting materials can also be employed to achieve the desired regioselectivity.
Caption: Regioselective synthesis of methyl-1,2,4-triazole isomers.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized representation based on common laboratory practices for the N-alkylation of heterocyclic compounds.
Materials:
-
1,2,4-Triazole
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Methyl iodide (CH₃I) or dimethyl sulfate
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Procedure:
-
To a solution of 1,2,4-triazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes to allow for the formation of the triazole anion.
-
Methyl iodide is then added dropwise to the suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with a suitable organic solvent, such as diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the pure product.
Note on the synthesis of 4-Methyl-1,2,4-triazole: The synthesis of 4-Methyl-1,2,4-triazole as the major product often requires different reaction conditions that favor alkylation at the N4 position. This may involve the use of different solvents, bases, or a multi-step synthetic strategy to protect the N1 and N2 positions.
Biological Activity: A Comparative Overview
The 1,2,4-triazole scaffold is a well-established pharmacophore, particularly in the development of antifungal agents.[1][2][3] Many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, contain the 1,2,4-triazole ring. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2]
Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral effects.[4][5][6][7][8] The biological activity is highly dependent on the nature and position of the substituents on the triazole ring.
A Note on 1-Methyl- and 4-Methyl-1,2,4-triazole:
Conclusion
This compound and 4-Methyl-1,2,4-triazole, while sharing the same molecular formula and core structure, exhibit distinct physicochemical and spectroscopic properties due to the different placement of the methyl group. The synthesis of these isomers highlights the critical importance of controlling regioselectivity in chemical reactions. While the broader class of 1,2,4-triazole derivatives is rich in pharmacological activities, a direct comparative biological evaluation of these two simple methylated isomers is a gap in the current literature. This guide provides a foundational understanding of the key differences between these two molecules, which can inform their use in chemical synthesis and guide future investigations into their potential biological applications.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
A Comparative Analysis of Methylated 1,2,4-Triazoles using VUV Spectroscopy and UPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of 1H-1,2,4-triazole and its methylated counterpart, 1-methyl-1,2,4-triazole, based on vacuum ultraviolet (VUV) spectroscopy and ultraviolet photoelectron spectroscopy (UPS) data. The inclusion of a methyl group significantly influences the volatility and electronic structure of the triazole ring, which has implications for its application in medicinal chemistry and materials science. This analysis is supported by experimental data from a comprehensive study by Palmer et al., offering valuable insights for researchers engaged in the characterization of heterocyclic compounds.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the VUV and UPS analysis of 1H-1,2,4-triazole and this compound.
Table 1: Adiabatic and Vertical Ionization Energies (eV)
| Compound | Adiabatic IE (eV) | Vertical IE (eV) |
| 1H-1,2,4-triazole | 9.99 | 10.14 |
| This compound | 9.57 | 9.71 |
Data sourced from Palmer et al.[2]
Table 2: Selected Ionization Energies from UPS and Theoretical Calculations (eV)
| Compound | Experimental IE (eV) | Calculated IE (TDA) (eV) | Symmetry |
| 1H-1,2,4-triazole | |||
| 10.14 | 10.29 | π | |
| 10.68 | 10.66 | π | |
| 11.22 | 11.31 | σ | |
| This compound | |||
| 9.71 | 9.87 | π | |
| 10.15 | 10.26 | π | |
| 10.59 | 10.89 | σ |
TDA: Tamm-Dancoff Approximation. Data extracted from Palmer et al.[2]
Experimental Protocols
The experimental methodologies employed in the analysis of 1H- and this compound are detailed below.
VUV Photoabsorption Spectroscopy
The VUV photoabsorption spectrum of this compound was recorded using the UV1 beamline on the ASTRID storage ring at Aarhus University, Denmark.[2] Due to the low vapor pressure of 1H-1,2,4-triazole at ambient temperatures, N-methylation was performed to increase its volatility, enabling gaseous spectroscopic analysis.[2] During the measurements, both the gas cell and the sample container were maintained at a temperature of 30°C.[2]
Ultraviolet Photoelectron Spectroscopy (UPS)
High-resolution He I and He II UPS spectra were recorded for both 1H-1,2,4-triazole and this compound.[2] The instrumentation and methods used in these recordings have been described in previous studies.[2] The use of a gas discharge lamp, typically filled with helium, produces photons with energies of 21.2 eV (He I) and 40.8 eV (He II), allowing for the analysis of valence band electronic structure.[4]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships investigated in the study of methylated 1,2,4-triazoles.
Comparison and Alternatives
The combined application of VUV spectroscopy and UPS provides a powerful approach for elucidating the electronic structure of molecules like 1,2,4-triazoles.[2] UPS is particularly effective for accurately determining the ionization energies of valence molecular orbitals.[5] The vibrational fine structure observed in high-resolution UPS spectra can also offer insights into the bonding characteristics of these orbitals.[5]
VUV spectroscopy complements UPS by providing information about excited electronic states and Rydberg series.[2] The "fingerprint" of the ionization spectrum from UPS can be instrumental in identifying Rydberg states within the VUV spectrum.[2][6]
As an alternative or supplementary technique, X-ray Photoelectron Spectroscopy (XPS) could be employed. While UPS focuses on valence electrons, XPS utilizes higher energy X-rays to probe core-level electrons, providing information on elemental composition and chemical states.[7] However, for the specific goal of understanding the valence electronic structure and its perturbation by methylation, the combination of VUV and UPS, as demonstrated in the cited research, is highly effective.[1][2]
Computational chemistry, specifically ab initio configuration interaction methods, serves as a crucial tool for interpreting the experimental spectra.[1][3] Theoretical calculations of ionization energies and electronic state geometries can aid in the assignment of spectral features and provide a deeper understanding of the underlying electronic effects, such as the pseudo Jahn-Teller effect observed in this compound.[2]
References
- 1. The electronic states of 1,2,4-triazoles: a study of 1H- and this compound by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational DFT-Derived Structure of 1-Methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular structure of 1-Methyl-1,2,4-triazole, benchmarked against related heterocyclic compounds, 1,2,3-triazole and tetrazole. The data presented is derived from computational Density Functional Theory (DFT) studies, offering insights into the geometric, electronic, and vibrational properties of these molecules.
Executive Summary
Computational DFT studies are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules, providing valuable data for drug design and materials science. This guide summarizes key structural and electronic parameters for this compound and compares them with those of 1,2,3-triazole and tetrazole. The presented data, including optimized geometries, frontier molecular orbital energies, and vibrational frequencies, has been calculated using the B3LYP functional with the 6-311++G(d,p) basis set.
Comparison of Optimized Geometries
The optimized geometric parameters (bond lengths and bond angles) for this compound, 1,2,3-triazole, and tetrazole provide fundamental insights into their molecular framework. These parameters are crucial for understanding the molecules' shape, steric interactions, and potential binding site complementarity.
Table 1: Optimized Bond Lengths (Å) Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Bond | This compound | 1,2,3-Triazole | Tetrazole |
| N1-N2 | 1.375 | 1.344 | 1.353 |
| N2-C3 | 1.311 | 1.321 | - |
| C3-N4 | 1.365 | - | - |
| N4-C5 | 1.324 | - | - |
| C5-N1 | 1.371 | 1.363 | 1.312 |
| N1-C(H) | - | - | - |
| N2-N3 | - | 1.317 | 1.309 |
| N3-C4 | - | 1.363 | - |
| C4-C5 | - | 1.321 | - |
| N3-N4 | - | - | 1.353 |
| N4-C5 | - | - | 1.312 |
| N1-C(Methyl) | 1.467 | - | - |
Table 2: Optimized Bond Angles (°) Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Angle | This compound | 1,2,3-Triazole | Tetrazole |
| C5-N1-N2 | 105.7 | 109.1 | 106.9 |
| N1-N2-C3 | 113.6 | 105.4 | - |
| N2-C3-N4 | 102.5 | - | - |
| C3-N4-C5 | 110.1 | - | - |
| N4-C5-N1 | 108.1 | 109.1 | 106.9 |
| C5-N1-C(Methyl) | 126.8 | - | - |
| N2-N1-C(Methyl) | 127.5 | - | - |
| N1-N2-N3 | - | 110.4 | 109.3 |
| N2-N3-C4 | - | 105.4 | - |
| N3-C4-C5 | - | 109.1 | - |
| N2-N1-C5 | - | 109.1 | 106.9 |
| N2-N3-N4 | - | - | 109.3 |
| N3-N4-C5 | - | - | 106.9 |
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.
Table 3: HOMO-LUMO Energies and Energy Gaps (eV) Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| This compound | -6.98 | -0.15 | 6.83 |
| 1,2,3-Triazole | -7.42 | 0.52 | 7.94 |
| Tetrazole | -8.11 | 1.02 | 9.13 |
Vibrational Analysis
Vibrational frequency analysis provides a fingerprint of a molecule's infrared spectrum and can be used to identify characteristic functional groups and vibrational modes. The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) at the B3LYP/6-311++G(d,p) Level of Theory
| Vibrational Mode Description | This compound | 1,2,3-Triazole | Tetrazole |
| N-H Stretch | - | 3678 | 3660 |
| C-H Stretch (ring) | 3180, 3145 | 3210, 3185 | 3188 |
| C-H Stretch (methyl) | 3050, 2985, 2940 | - | - |
| Ring Breathing | 1015 | 1198 | 1055 |
| Ring Deformation | 1535, 1480, 1280 | 1450, 1300, 1020 | 1455, 1270, 1030 |
| CH₃ Rocking | 1150 | - | - |
Experimental Protocols
The data presented in this guide were obtained from computational studies employing Density Functional Theory (DFT). The following protocol is representative of the methodologies used in the cited literature.
Computational DFT Workflow:
Caption: A generalized workflow for computational DFT studies.
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the computational inputs and the derived molecular properties in a typical DFT study.
Caption: Logical flow from inputs to outputs in a DFT calculation.
Comparative energetic performance of nitrotriazole derivatives
A Comparative Guide to the Energetic Performance of Nitrotriazole Derivatives
Nitrotriazole derivatives are a significant class of high-energy density materials (HEDMs) that are extensively researched for their potential applications as explosives and propellants. Their nitrogen-rich heterocyclic structure contributes to high heats of formation, increased density, and substantial energy release upon decomposition, making them promising alternatives to conventional energetic materials like RDX and HMX.[1][2] This guide provides a comparative analysis of the energetic performance of various nitrotriazole derivatives, supported by experimental data, to assist researchers in the field of energetic materials.
Data Presentation: Comparative Energetic Properties
The following tables summarize key energetic properties of several nitrotriazole derivatives, with widely-used explosives included for benchmarking purposes.
Table 1: Energetic Properties of 1,2,4-Triazole Derivatives
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) |
| 5-nitro-3-trinitromethyl-1H-[1][3][4]triazole | 1.92 | 9680 (calc.) | 43.1 (calc.) | 135 | - |
| 1-methyl-5-nitro-3-trinitromethyl-1H-[1][3][4]triazole | 1.86 | 9330 (calc.) | 38.6 (calc.) | 148 | - |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | 1.81 | 9044 (calc.) | 34.8 (calc.) | 240.6 | 15 |
| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate | - | 8011 (calc.) | 23.7 (calc.) | 286.9 | 45 |
Data sourced from multiple studies.[1][5][6]
Table 2: Energetic Properties of 1,2,3-Triazole Derivatives
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | 190 | 24 |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | 1.87 | 8876 | 36.9 | - | 3.5 |
| 4-Azido-5-nitro-1,2,3-2H-triazole | - | 8669 | 32.9 | - | 4 |
| 2-Amino-4-azido-5-nitro-1,2,3-2H-triazole | - | 8756 | 33.0 | - | 3 |
Data sourced from a comparative analysis by BenchChem.[3]
Table 3: Properties of Benchmark Energetic Materials
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Impact Sensitivity (IS) (J) |
| RDX | 1.80 | 8762 | 35.0 | 230 | 7.5 |
| HMX | 1.91 | 9100 | 39.3 | 280 | 7.4 |
| TNT | 1.65 | 6900 | 19.0 | 240 | 15 |
Reference data for common explosives.[3][7]
Experimental Protocols
The characterization of nitrotriazole derivatives involves a series of standardized experimental and computational methods to determine their structure, stability, and energetic performance.
Synthesis and Characterization
The synthesis of nitrotriazole derivatives is typically achieved through multi-step chemical reactions.[3] Following synthesis, the compounds are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are employed to elucidate the molecular structure.[3]
-
IR Spectroscopy: This technique is used to identify the presence of key functional groups, such as nitro groups (-NO₂).[3]
-
Elemental Analysis: Provides the elemental composition of the synthesized compound, confirming its empirical formula.[3]
-
Single-Crystal X-ray Diffraction: This is a critical technique for determining the precise molecular and crystal structure, which is essential for accurate density calculations.[3]
Determination of Energetic Properties
-
Density (ρ): The density of the material is either measured experimentally using a gas pycnometer or calculated from single-crystal X-ray diffraction data.[3]
-
Thermal Stability (Td): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature. A common method involves heating the sample at a rate of 5 °C·min⁻¹ or 10 °C·min⁻¹.[3]
-
Detonation Performance: Detonation velocity and pressure are often predicted using thermodynamic codes such as EXPLO5, based on the calculated heats of formation and densities.[8][9] The Kamlet-Jacobs equations are also a well-established method for evaluating detonation performance.[10] Experimental determination of detonation velocity can be carried out using ionization probes spaced at known distances within a charge, with the time intervals measured by a high-speed oscilloscope.[2][11]
-
Impact Sensitivity (IS): This is typically determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. The test measures the minimum energy required to cause a reaction in a sample upon impact, expressed in Joules (J).[9][12]
-
Friction Sensitivity (FS): A BAM friction tester is used to measure the sensitivity of the material to frictional stimuli. The results are expressed in Newtons (N).[13]
Visualizations
Experimental Workflow for Energetic Materials
The following diagram illustrates the general workflow for the synthesis and evaluation of new energetic nitrotriazole derivatives.
Caption: General workflow for the development and characterization of nitrotriazole energetic materials.
Performance vs. Sensitivity Relationship
The development of new energetic materials often involves a trade-off between performance (detonation velocity and pressure) and sensitivity (to impact and friction). The ideal energetic material possesses high performance and low sensitivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. (2023) | Xiue Jiang | 6 Citations [scispace.com]
- 7. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. matec-conferences.org [matec-conferences.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Unveiling the Action of 1-Methyl-1,2,4-triazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Methyl-1,2,4-triazole derivatives against alternative compounds, supported by experimental data. The mechanism of action for this class of compounds primarily revolves around enzyme inhibition, a key process in modulating various physiological and pathological conditions.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their therapeutic potential stems from their ability to selectively interact with and inhibit the activity of various enzymes, leading to effects such as antifungal, anticancer, neuroprotective, and anti-diabetic properties. This guide delves into the specifics of their mechanism of action, presenting comparative data, detailed experimental protocols for key validation assays, and visual representations of the involved signaling pathways.
Comparative Performance Analysis
The efficacy of this compound derivatives has been quantified through various studies, primarily focusing on their enzyme inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various 1,2,4-triazole (B32235) derivatives against key enzymes, providing a comparative overview of their performance.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 12d (3-methyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | - |
| 12m (3,5-dimethyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - | - |
| 12n (2-ethyl-6-methyl phenyl moiety) | α-Glucosidase | - | Acarbose | 375.82 ± 1.76 |
| Compound 10d (2,5-dimethoxyphenyl moiety) | Acetylcholinesterase (AChE) | 0.55 ± 1.00 | Eserine | - |
Table 1: Comparative Inhibitory Activity of 1,2,4-Triazole Derivatives against Cholinesterases and α-Glucosidase. [1][2][3]
| Cell Line | Compound ID | IC50 (µg/mL) | Reference Compound | Reference IC50 (µM) |
| HepG2 (Liver Cancer) | 7f (two methyl groups at positions 2 and 6 of the phenyl ring) | 16.782 | - | - |
| HT-29 (Colon Cancer) | 62i (diarylurea derivative) | 0.90 | Sorafenib | 2.25–3.37 |
| H460 (Lung Cancer) | 62i (diarylurea derivative) | 0.85 | Sorafenib | 2.25–3.37 |
| MDA-MB-231 (Breast Cancer) | 62i (diarylurea derivative) | 1.54 | Sorafenib | 2.25–3.37 |
| MKN-45 (Gastric Cancer) | 60g (dimethylaminoethyl group) | 0.051 | Sorafenib | - |
| Hela (Cervical Cancer) | 7d, 7e, 10a, 10d | < 12 | - | - |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives. [4][5][6]
Key Experimental Protocols
The validation of the mechanism of action for this compound derivatives relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to assess their enzyme inhibition and cytotoxic activities.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a phosphate (B84403) buffer solution (0.1 M, pH 8.0).
-
Add 100 µL of the inhibitor solution (test compound) and 100 µL of the AChE enzyme solution to 2.25 mL of the phosphate buffer.
-
Incubate the mixture for 5 minutes.
-
Add 100 µL of DTNB solution and 20 µL of acetylthiocholine (substrate) solution.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
A blank solution containing buffer, water, DTNB, and substrate is used for background correction.[7]
α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
Principle: The assay determines the inhibitory activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase.
Procedure:
-
Prepare a phosphate buffer (0.1 M, pH 6.8).
-
Incubate the α-glucosidase enzyme (0.1 U/mL) with various concentrations of the test compounds in the phosphate buffer at 37°C for 15 minutes.
-
Add 1.25 mM pNPG to the mixture to start the reaction.
-
Incubate the reaction mixture for a further 30 minutes at 37°C.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose is typically used as a positive control.[8]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Plate the cancer cells (e.g., HepG2, Hela, A549) in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.[6]
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound derivatives.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of 1,2,4-Triazole Derivatives: A Comparative Guide to Anticancer, Antimicrobial, and Antitubercular Agents
A comprehensive analysis of recent in silico docking studies showcases the versatility of the 1,2,4-triazole (B32235) scaffold in designing potent inhibitors for a range of therapeutic targets. This guide provides a comparative overview of the performance of novel 1,2,4-triazole derivatives against key proteins in cancer, bacterial infections, and tuberculosis, supported by detailed experimental data and methodologies.
The 1,2,4-triazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. Its unique structural features allow for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and target specificity. In recent years, in silico molecular docking has become an indispensable tool in the rational design of 1,2,4-triazole-based therapeutic agents, offering valuable insights into their binding modes and affinities with biological targets. This guide synthesizes findings from three distinct and recent studies to provide a comparative perspective on the potential of these derivatives as anticancer, antimicrobial, and antitubercular agents.
Comparative Performance of 1,2,4-Triazole Derivatives
The following table summarizes the in silico docking performance and, where available, the corresponding in vitro biological activity of selected 1,2,4-triazole derivatives from the highlighted studies.
| Study Focus | Compound Series | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental Activity (IC₅₀/MIC) |
| Anticancer | 5-oxo-1,2,4-triazole-3-carboxamides | EGFR (6LUD) | -5.952 to -8.5 (Glide Score) | IC₅₀: 8.5 to 25.3 µM (A-549 cell line) |
| CDK-4 (7SJ3) | -6.5 to -9.2 (Glide Score) | IC₅₀: 9.1 to >50 µM (HCT-116 cell line) | ||
| Antimicrobial | 1,2,4-triazole derivatives | S. aureus DNA Gyrase B (5L3J) | -6.6 to -8.1 (Binding Affinity) | MIC: 5.2 to 62.4 µM |
| Antitubercular | 1,2,4-triazole-5-thione derivatives | M. tuberculosis CYP121 (5O4K) | 55 to 75 (GoldScore) | MIC: 0.976 to >125 µg/mL |
Detailed Experimental Protocols
The methodologies employed in the in silico docking studies are crucial for the interpretation and reproducibility of the results. Below are the detailed protocols for each of the three comparative studies.
Protocol 1: Anticancer Activity - Docking of 5-oxo-1,2,4-triazole-3-carboxamides with EGFR and CDK-4
This study utilized the Schrödinger suite for molecular docking simulations to evaluate the binding of novel 5-oxo-1,2,4-triazole-3-carboxamide derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).
-
Software: Schrödinger Maestro v11.5.
-
Receptor Preparation:
-
The three-dimensional crystal structures of EGFR (PDB ID: 6LUD) and CDK-4 (PDB ID: 7SJ3) were obtained from the Protein Data Bank.
-
The Protein Preparation Wizard in Maestro was used to prepare the proteins. This involved assigning bond orders, adding hydrogen atoms, creating disulfide bonds, and filling in missing side chains and loops.
-
Water molecules were removed, and the protein structures were optimized and minimized using the OPLS3e force field.
-
-
Ligand Preparation:
-
The 2D structures of the 1,2,4-triazole derivatives were sketched using Maestro and prepared using the LigPrep module.
-
LigPrep generates various tautomers, stereoisomers, and ionization states at a physiological pH of 7.4 ± 0.2.
-
The energy of the ligands was minimized using the OPLS3e force field.
-
-
Docking Parameters:
-
The Receptor Grid Generation tool was used to define the active site for docking based on the co-crystallized ligand in the original PDB structures.
-
The docking simulations were performed using the Glide module in Extra Precision (XP) mode.
-
The final poses were evaluated based on their Glide score, with more negative scores indicating a higher binding affinity.
-
Protocol 2: Antimicrobial Activity - Docking of 1,2,4-Triazole Derivatives with Staphylococcus aureus DNA Gyrase B
This study employed AutoDock Vina to investigate the binding interactions of 1,2,4-triazole derivatives with the B subunit of DNA gyrase from Staphylococcus aureus, a key enzyme in bacterial DNA replication.
-
Software: AutoDock Vina.
-
Receptor Preparation:
-
The crystal structure of S. aureus DNA gyrase B (PDB ID: 5L3J) was downloaded from the Protein Data Bank.
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structures of the 1,2,4-triazole derivatives were generated using a chemical drawing software and their energies were minimized.
-
The ligands were prepared for docking by assigning rotatable bonds.
-
-
Docking Parameters:
-
A grid box was defined to encompass the ATP-binding site of the DNA gyrase B subunit.
-
The docking was performed using the Lamarckian Genetic Algorithm.
-
The results were analyzed based on the binding affinity (kcal/mol), with lower values indicating stronger binding.
-
Protocol 3: Antitubercular Activity - Docking of 1,2,4-triazole-5-thione Derivatives with Mycobacterium tuberculosis Cytochrome P450 CYP121
This in silico study utilized the GOLD (Genetic Optimisation for Ligand Docking) suite to predict the binding modes of 1,2,4-triazole-5-thione derivatives against the essential cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis.
-
Software: GOLD Suite v.5.7.3.
-
Receptor Preparation:
-
The X-ray crystal structure of M. tuberculosis CYP121 (PDB ID: 5O4K) was obtained from the Protein Data Bank.
-
Water molecules were removed, and hydrogen atoms were added to the protein structure.
-
The co-crystallized ligand was extracted to define the active site.
-
-
Ligand Preparation:
-
The 3D structures of the synthesized 1,2,4-triazole-5-thione derivatives were built and their energy was minimized.
-
-
Docking Parameters:
-
The active site was defined as a 10 Å sphere around the co-crystallized ligand.
-
The GOLD genetic algorithm was used for the docking simulations with standard default parameters.
-
The docking poses were scored using the GoldScore fitness function, where higher scores indicate a better binding interaction.
-
Visualizing In Silico Drug Discovery and Action
To better understand the context of these in silico studies, the following diagrams illustrate a generalized workflow for computational drug design and a representative signaling pathway targeted by 1,2,4-triazole derivatives.
A Comparative Guide to the Catalytic Activity of Triazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The versatility of the triazole scaffold has established it as a cornerstone in the development of highly effective ligands for a myriad of catalytic transformations. The strategic placement of substituents, such as methyl groups, on the triazole ring can significantly influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. This guide provides an objective comparison of the catalytic performance of different triazole-based ligands, supported by experimental data, to aid researchers in the selection and design of catalysts for their specific applications.
Comparison of Catalytic Performance in Olefin Epoxidation
A direct comparison of the catalytic efficacy of molybdenum complexes bearing 1,2,3-triazole and 1,2,4-triazole (B32235) ligands in the epoxidation of cis-cyclooctene highlights the impact of the triazole isomer on the reaction outcome. The study reveals a pronounced ligand influence on the catalytic performance.[1]
| Catalyst Precursor | Ligand | Oxidant | Temperature (°C) | Time (h) | Epoxide Yield (%) | Reference |
| [Mo(CO)₃(1,2,3-trz)₃] | 1,2,3-Triazole | TBHP | 70 | 1 | 100 | [1] |
| [Mo(CO)₃(1,2,4-trz)₃] | 1,2,4-Triazole | TBHP | 70 | 1 | 85 | [1] |
| [Mo(CO)₃(1,2,3-trz)₃] | 1,2,3-Triazole | TBHP | 70 | 3 | 100 | [1] |
| [Mo(CO)₃(1,2,4-trz)₃] | 1,2,4-Triazole | TBHP | 70 | 3 | 90 | [1] |
Table 1: Comparison of epoxide yields in the catalytic epoxidation of cis-cyclooctene using molybdenum-triazole complexes.[1]
Influence of Methyl Substitution in Oxidation Catalysis
In a separate study, a copper(II) complex with a C-methylated triazole ligand, 3-methyl-5-pyridin-2-yl-1,2,4-triazole, was investigated for its catalytic activity in the oxidation of cyclohexane (B81311). While a direct comparison with an unmethylated analogue was not performed, the study provides valuable data on the performance of this methylated ligand. The use of two different complexes of this ligand, a dinuclear complex 1 ([Cu₂(L)₂(OAc)₂(H₂O)₂]) and a mononuclear complex 2 ([CuL₂]), resulted in slightly different catalytic activities, with the mononuclear complex showing a higher yield per copper atom.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Product Yield (KA oil) (%) | Yield per Cu atom (%) |
| Complex 1 | Cyclohexane | H₂O₂ | 50 | 5 | 19 | 9.5 |
| Complex 2 | Cyclohexane | H₂O₂ | 50 | 5 | 23 | 23 |
Table 2: Catalytic oxidation of cyclohexane using copper(II) complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole.
Experimental Protocols
Synthesis of Molybdenum-Triazole Catalyst Precursors
Synthesis of [Mo(CO)₃(1,2,3-trz)₃]: A mixture of Mo(CO)₆ (0.50 g, 1.90 mmol) and 1H-1,2,3-triazole (0.34 mL, 5.70 mmol) in toluene (B28343) (20 mL) was refluxed under a nitrogen atmosphere for 90 minutes. This resulted in the formation of a dark green precipitate and a yellow solution. The solid precipitate was filtered, washed with a 1:1 mixture of pentane (B18724) and diethyl ether (2 x 20 mL), and dried under vacuum to yield the final product.[1]
Synthesis of [Mo(CO)₃(1,2,4-trz)₃]: A similar procedure was followed using 1H-1,2,4-triazole (0.39 g, 5.70 mmol) and Mo(CO)₆ (0.50 g, 1.90 mmol) in toluene (20 mL). The reaction mixture was refluxed for 2 hours, leading to a yellow-brown precipitate. The solid was filtered, washed with a 1:1 mixture of pentane and diethyl ether (2 x 20 mL), and vacuum-dried.[1]
General Procedure for Catalytic Epoxidation of cis-Cyclooctene
In a typical experiment, the catalyst precursor ([Mo(CO)₃(1,2,3-trz)₃] or [Mo(CO)₃(1,2,4-trz)₃]) was added to a solution of cis-cyclooctene in a suitable solvent. The reaction was initiated by the addition of the oxidant (tert-butyl hydroperoxide - TBHP). The reaction mixture was stirred at the specified temperature for the designated time. The product yield was determined by gas chromatography.[1]
Experimental Workflow and Signaling Pathways
The synthesis of the molybdenum-triazole catalyst precursors and their subsequent application in catalytic olefin epoxidation can be visualized in the following workflow diagram.
Caption: Workflow for synthesis and catalytic testing.
References
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Methyl-1,2,4-triazole
A detailed examination of the nuclear magnetic resonance (NMR) chemical shifts of 1-Methyl-1,2,4-triazole reveals a strong correlation between experimentally obtained values and those predicted by theoretical calculations. This guide provides a comprehensive comparison of ¹H and ¹³C NMR data, offering valuable insights for researchers, scientists, and professionals in drug development who utilize this heterocyclic compound.
This comparison relies on experimental data acquired in deuterated chloroform (B151607) (CDCl₃) and theoretical data obtained through Density Functional Theory (DFT) calculations, a standard computational method for predicting NMR spectra. The close agreement between the experimental and theoretical values underscores the predictive power of modern computational chemistry in structural elucidation and analysis.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. The experimental data was obtained from spectral databases, while the theoretical values were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.
| Atom | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) |
| N-CH₃ | 3.88 | 3.97 | 35.8 | 36.5 |
| C3-H | 7.94 | 7.92 | 151.7 | 152.3 |
| C5-H | 8.41 | 8.29 | 142.8 | 143.1 |
Methodologies
Experimental Protocol
The experimental ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts to 0 ppm. The specific spectrometer frequency for the reported data was not available in the public sources.
Computational Protocol
The theoretical ¹H and ¹³C NMR chemical shifts were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the isotropic shielding constants, which were then converted to chemical shifts by referencing to the calculated shielding of TMS at the same level of theory. Solvent effects of chloroform were implicitly considered using a Polarizable Continuum Model (PCM).
Logical Workflow of the Comparison
The following diagram illustrates the workflow for comparing the experimental and theoretical NMR data for this compound.
Workflow for comparing experimental and theoretical NMR data.
A Tale of Two Isomers: Comparative Efficacy of 1,2,4-Triazole versus 1,2,3-Triazole in Drug Design
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the most prevalent five-membered nitrogen-containing heterocycles, the isomeric 1,2,4-triazole (B32235) and 1,2,3-triazole rings are frequently employed as bioisosteres for amide bonds and other functional groups. While structurally similar, the distinct arrangement of nitrogen atoms imparts unique physicochemical properties, leading to significant differences in biological activity, metabolic stability, and therapeutic efficacy.
This guide provides an objective, data-driven comparison of 1,2,4-triazole and 1,2,3-triazole scaffolds in drug design, summarizing key quantitative data from direct comparative studies and detailing the experimental protocols used for their evaluation.
Core Structural and Physicochemical Differences
The fundamental difference between the two isomers lies in the placement of their three nitrogen atoms. In 1,2,3-triazoles, the nitrogens are in adjacent positions, whereas in 1,2,4-triazoles, they are separated.[1] This seemingly subtle variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates their interaction with biological targets.[1]
The 1,4-disubstituted 1,2,3-triazole, readily synthesized via "click chemistry," is an excellent bioisostere for the trans-amide bond.[2] In contrast, the 1,2,4-triazole ring is a well-established pharmacophore in many clinically successful drugs, particularly in the realm of antifungal agents where it is crucial for inhibiting lanosterol (B1674476) 14α-demethylase.[1]
Head-to-Head Efficacy Comparison: Case Studies
Direct comparative studies evaluating isomeric pairs of compounds under identical conditions are invaluable for discerning the optimal scaffold for a given biological target. Below are summaries from such studies across different therapeutic areas.
Case Study 1: GPR88 Agonists
In the development of agonists for the G-protein-coupled receptor GPR88, a target for striatal-associated disorders, a direct comparison of amide bioisosteres was performed. The results indicated a clear potency advantage for the 1,2,3-triazole isomer.
Table 1: Comparison of Triazole Isomers as GPR88 Agonists [2]
| Compound ID | Heterocyclic Core | GPR88 Agonist Potency (EC50, nM) |
| 21 | 1,2,4-Triazole | 178 |
| 25 | 1,2,3-Triazole | 95 |
| 26 | 1,2,3-Triazole | 60 |
Data sourced from a study on GPR88 agonists, demonstrating the superior potency of the 1,2,3-triazole analogs.
Case Study 2: HIV-1 Vif Antagonists
In a study aimed at developing antagonists for the HIV-1 Viral infectivity factor (Vif), various amide bioisosteres were evaluated. The 1,4-disubstituted-1,2,3-triazole analog not only showed improved potency but also better selectivity compared to other heterocyclic replacements.
Table 2: Comparison of Amide Bioisosteres as HIV-1 Vif Antagonists [3]
| Compound ID | Bioisosteric Core | Antiviral Activity (IC50, µM) in H9 cells |
| RN-18 | Amide (Parent) | 6.0 |
| 1b | 1,3,4-Oxadiazole | 6.8 |
| 1c | 1,2,4-Oxadiazole | 6.8 |
| 1d | 1,2,3-Triazole | 1.2 |
Data from a study on HIV-1 Vif antagonists. The 1,2,3-triazole analog (1d) exhibited a five-fold increase in potency compared to the parent amide and other isosteres.
Case Study 3: Casein Kinase 2 (CSNK2) Inhibitors
A study focused on inhibitors for Casein Kinase 2 (CSNK2), a protein kinase implicated in cancer, demonstrated the superiority of the 1,2,4-triazole scaffold. The 1,2,4-triazole analog also showed improved metabolic stability.
Table 3: Comparison of Triazole Isomers as CSNK2 Inhibitors [4][5]
| Compound ID | Triazole Isomer | CSNK2A2 IC50 (nM) | Metabolic Stability (Mouse Liver Microsomes, % remaining at 60 min) |
| 3 | Amide (Parent) | - | 2 |
| 14 | 1,2,4-Triazole | 4.6 | 69 |
Data from a study on CSNK2 inhibitors, highlighting the enhanced potency and metabolic stability of the 1,2,4-triazole analog.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are protocols for key experiments cited in the comparative studies.
In Vitro Antiproliferative MTT Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and are allowed to adhere overnight in a suitable growth medium.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both 1,2,3- and 1,2,4-triazole derivatives) for a specified duration, typically 24 or 48 hours.[1]
-
MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.
-
Test System Preparation: Pooled human or animal liver microsomes are used as the source of metabolic enzymes.
-
Incubation Mixture: The test compound (at a concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: General workflow for the comparative evaluation of triazole isomers.
Caption: Simplified signaling pathway of CSNK2 and its inhibition.
Conclusion
The choice between a 1,2,4-triazole and a 1,2,3-triazole scaffold is highly dependent on the specific biological target and desired pharmacological properties. While 1,2,4-triazoles have a strong track record in established drugs, particularly antifungals, the rise of "click chemistry" has made 1,2,3-triazoles an increasingly popular and effective choice for amide bond bioisosterism, as demonstrated in the GPR88 agonist and HIV-1 Vif antagonist case studies. Conversely, the CSNK2 inhibitor study highlights a scenario where the 1,2,4-triazole isomer provides superior potency and metabolic stability. These findings underscore the necessity of synthesizing and evaluating both isomers in parallel during lead optimization to make empirically-driven decisions in the drug design process.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Tautomeric Stability of Substituted 1,2,4-Triazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric state of substituted 1,2,4-triazoles is a critical determinant of their physicochemical properties, reactivity, and biological activity. Understanding the factors that govern the stability of different tautomeric forms is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive comparison of the tautomeric stability of substituted 1,2,4-triazoles, supported by experimental data and detailed methodologies.
Tautomeric Equilibria in 1,2,4-Triazoles
Substituted 1,2,4-triazoles can exist in three primary tautomeric forms: 1H, 2H, and 4H, arising from the migration of a proton among the nitrogen atoms of the triazole ring.[1] The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation.[2] The general equilibrium between these tautomers is illustrated below.
Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.
The relative stability of these tautomers is not fixed and is highly dependent on the nature and position of substituents on the triazole ring, as well as the surrounding environment (e.g., solvent and temperature).[1]
Influence of Substituents on Tautomer Stability
The electronic properties of substituents at the C3 and C5 positions play a pivotal role in determining the predominant tautomeric form.[1]
-
Unsubstituted 1,2,4-Triazole (B32235): The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[1][2] Computational studies have shown the 1H-tautomer to be more stable than the 4H-tautomer by over 6 kcal/mol.[3][4]
-
Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, experimental and theoretical studies have established the stability order to be 1H > 2H > 4H.[1]
-
Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the observed order of tautomer stability is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1]
-
Thione/Thiol Tautomerism: In 3-mercapto-1,2,4-triazoles, an additional thione-thiol tautomerism exists. The thione form is generally the predominant tautomer.[5]
Quantitative Analysis of Tautomer Stability
A combination of spectroscopic and computational methods is employed to quantitatively assess the relative stabilities of 1,2,4-triazole tautomers.
Spectroscopic Data
Spectroscopic techniques provide valuable insights into the tautomeric forms present in a sample. The following table summarizes key spectroscopic data used for the identification of different tautomers.
| Spectroscopic Method | Tautomer Feature | Characteristic Signal | Reference |
| ¹H NMR | N-H proton (thione) | 13-14 ppm | [1] |
| S-H proton (thiol) | 1.1-1.4 ppm | [1] | |
| ¹³C NMR | C=S carbon (thione) | ~169 ppm | [1] |
| UV/Vis | Unsubstituted 1,2,4-triazole | Weak absorption at 205 nm | [1] |
| 5-substituted-3-mercapto-1,2,4-triazoles (C=S chromophore) | 288-298 nm | [1] | |
| IR | C=S stretching (thione) | 1166-1258 cm⁻¹ | [1] |
| S-H stretching (thiol) | 2550-2700 cm⁻¹ | [1] | |
| N-H stretching | ~3250 cm⁻¹ and ~3350 cm⁻¹ | [1] |
Computational Data
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The table below presents illustrative relative energy data for the tautomers of 3-amino-1,2,4-triazole.
| Tautomer | Relative Energy (kcal/mol) | Computational Method |
| 3-amino-1H-1,2,4-triazole | 0.00 | DFT/B3LYP |
| 3-amino-2H-1,2,4-triazole | > 0 | DFT/B3LYP |
| 3-amino-4H-1,2,4-triazole | > 0 | DFT/B3LYP |
Note: This data is illustrative. The exact relative energies can vary depending on the computational method and basis set used.[2]
Experimental Protocols
Accurate characterization of 1,2,4-triazole tautomers relies on rigorous experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for studying tautomeric equilibria in solution.[1][2]
Protocol:
-
Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.[1]
-
Analyze the chemical shifts, coupling constants, and signal intensities to identify the predominant tautomer. Two-dimensional NMR experiments like HMBC and HSQC can aid in structure elucidation.[1]
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy helps distinguish between tautomers based on their different electronic transitions.[1]
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).[1]
-
Record the UV/Vis absorption spectrum over an appropriate wavelength range (e.g., 200-400 nm).[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in different tautomers.[1]
Protocol:
-
Prepare the sample as a KBr pellet or a mull.[1]
-
Record the IR spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[1]
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction.[1]
-
Collect diffraction data using an X-ray diffractometer.[1]
-
Solve and refine the crystal structure to determine the precise positions of all atoms, including the mobile proton, thereby definitively identifying the tautomer.[1]
Integrated Workflow for Tautomeric Analysis
Modern studies on 1,2,4-triazole tautomerism often utilize an integrated approach that combines experimental data with computational modeling for a comprehensive understanding.[1]
Caption: Integrated workflow for tautomer analysis.
This integrated approach allows for the confident assignment of tautomeric structures and provides a deeper understanding of the factors governing their equilibrium. The synergy between experimental evidence and theoretical calculations offers a robust framework for investigating the tautomerism of novel 1,2,4-triazole derivatives in drug discovery and materials science.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 5. ijsr.net [ijsr.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Methyl-1,2,4-triazole
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of research personnel and the surrounding ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1,2,4-triazole, a common reagent in pharmaceutical research and development. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][3] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes.[1] | Minimizes skin exposure. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1] | Prevents inhalation of potentially harmful dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment and Cleanup:
-
Collect Waste: Collect all contaminated materials, including absorbent pads and cleaning supplies, and place them in a clearly labeled, sealed container suitable for hazardous waste.[1][3]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Incineration at a permitted facility is a common final disposal method.[1]
-
Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams.[1]
-
Container Management: Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Contact Professionals: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated by a licensed facility.[3]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-1,2,4-triazole in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber) inspected prior to use.[3] | Prevents skin contact which can lead to irritation. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit.[1] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | Protects against inhalation of vapors or aerosols that may cause respiratory irritation. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
